(S)-3-methylcyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBOOUHRTQVGRU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24965-87-5 | |
| Record name | 3-Methylcyclohexanone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024965875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLCYCLOHEXANONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE8VS4G3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-3-methylcyclohexanone chemical properties and structure
An In-depth Technical Guide to (S)-3-Methylcyclohexanone
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure
This compound is a chiral cyclic ketone. The structure consists of a six-membered ring containing a carbonyl group, with a methyl group attached to the carbon atom at the third position relative to the carbonyl group. The "(S)" designation indicates the stereochemistry at the chiral center.
Physicochemical Properties
The key physicochemical properties of 3-methylcyclohexanone (B152366) are summarized in the table below. Note that some properties are reported for the racemic mixture.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1][2][3] |
| IUPAC Name | (3S)-3-methylcyclohexan-1-one[2] |
| CAS Number | 24965-87-5 (for S-enantiomer)[3] |
| Appearance | Colorless to light yellow liquid[1][4] |
| Odor | Acetone-like, minty, cooling[5] |
| Boiling Point | 169-170 °C[1][5][6][7][8][9] |
| Melting Point | -73.5 °C[4][10] |
| Density | 0.914 - 0.920 g/cm³ at 25 °C[1][4][5][6][7][8] |
| Refractive Index | 1.440 - 1.450 at 20 °C[4][7] |
| Solubility | Insoluble in water; soluble in oils and nonpolar solvents like hexane (B92381) and toluene[4][11] |
Spectroscopic Data
-
¹H NMR: Proton NMR spectra of 3-methylcyclohexanone show characteristic signals for the methyl group and the protons on the cyclohexanone (B45756) ring. The chemical shifts are typically observed between 1.0 and 2.5 ppm.[12]
-
¹³C NMR: The carbon NMR spectrum provides signals for the seven carbon atoms, including the carbonyl carbon, the chiral carbon bearing the methyl group, the methyl carbon, and the remaining methylene (B1212753) carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ketone, typically appearing around 1710 cm⁻¹.[4][13]
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[13]
Synthesis and Reactions
This compound can be synthesized through various methods, with asymmetric synthesis being crucial for obtaining the pure enantiomer.
Synthesis: A common method for the enantioselective synthesis of this compound is the asymmetric transfer hydrogenation of 3-methyl-2-cyclohexen-1-one (B144701).[14] This reaction often employs a chiral catalyst to achieve high enantioselectivity.[14] Other synthetic routes include the partial hydrogenation of m-cresol (B1676322) and the oxidation of methylcyclohexane, though these may produce racemic mixtures.[1][10]
Chemical Reactions: 3-Methylcyclohexanone participates in typical ketone reactions:
-
Aldol Condensation: It can undergo self-condensation to form enones.[1]
-
Michael Addition: It can act as an electrophile in Michael addition reactions.[1]
-
Reduction: The ketone can be reduced to the corresponding 3-methylcyclohexanol.[1]
Experimental Protocols
Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexen-1-one
This protocol describes a general procedure for the synthesis of this compound.
-
Materials:
-
3-Methyl-2-cyclohexen-1-one
-
Chiral phosphate (B84403) salt of a primary amino acid ester (catalyst)
-
Hantzsch ester (dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester)
-
Dibutyl ether (solvent)
-
Sodium hydroxide (B78521) solution (2N)
-
Diethyl ether
-
-
Procedure:
-
Charge a reaction vessel with 3-methyl-2-cyclohexen-1-one (1 equivalent) and the chiral catalyst (0.05-0.1 equivalents) in dibutyl ether.[14]
-
Stir the mixture at 60 °C for approximately 2-5 minutes.[14]
-
Add the Hantzsch ester (1.2 equivalents) to the reaction mixture.[14]
-
Continue stirring the mixture at 60 °C for 48 hours, monitoring the reaction progress by TLC or GC.[14]
-
Upon completion, quench the reaction by adding 2N sodium hydroxide solution.[14]
-
Extract the product with diethyl ether.[14]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield this compound.
-
Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Applications
3-Methylcyclohexanone is utilized in various industrial and research applications:
-
Solvent: It serves as a solvent in organic synthesis and formulations.[1][11]
-
Intermediate: It is a precursor for the synthesis of other organic compounds and pharmaceuticals.[1]
-
Flavoring and Fragrance Agent: Its characteristic odor makes it suitable for use in flavor and fragrance formulations.[1][4][5][7][11] It has been deemed safe for this use at current intake levels.[4]
-
Polymer Science: It is used as a solvent in the synthesis of conjugated polymers for organic thin-film transistors (OTFTs).[1]
References
- 1. Buy 3-Methylcyclohexanone | 591-24-2 [smolecule.com]
- 2. 3-Methylcyclohexanone, (-)- | C7H12O | CID 7057964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 24965-87-5 | AChemBlock [achemblock.com]
- 4. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-METHYLCYCLOHEXANONE | 591-24-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3-methyl cyclohexanone, 591-24-2 [thegoodscentscompany.com]
- 8. 591-24-2 CAS MSDS (3-METHYLCYCLOHEXANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Methylcyclohexanone - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum [chemicalbook.com]
- 13. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 14. Cyclohexanone,3-methyl-, (3S)- synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Enantiopure 3-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the enantiomers of 3-methylcyclohexanone (B152366), a chiral ketone of significant interest in pharmaceutical and fragrance industries. This document outlines key quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of such chiral compounds.
Core Physical Properties
The physical properties of the (R) and (S) enantiomers of 3-methylcyclohexanone are identical, with the exception of the direction in which they rotate plane-polarized light. The following tables summarize the key physical constants for these compounds.
Table 1: Physical Properties of Enantiopure 3-Methylcyclohexanone
| Property | (R)-(+)-3-Methylcyclohexanone | (S)-(-)-3-Methylcyclohexanone |
| CAS Number | 13368-65-5 | 24965-87-5 |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol |
| Appearance | Colorless to yellow liquid | Colorless to yellow liquid |
| Boiling Point | 168 - 170 °C | 168 - 170 °C |
| Density | 0.916 g/mL at 25 °C | 0.916 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.446 | 1.446 |
| Specific Rotation [α] | +13.5° (neat, 24 °C) | -13.5° (neat, 24 °C) (inferred) |
Experimental Protocols
Accurate determination of the physical properties of enantiopure compounds is critical for their characterization and quality control. The following sections detail the standard experimental methodologies for measuring the key physical constants of 3-methylcyclohexanone.
Determination of Specific Rotation
Objective: To measure the angle of rotation of plane-polarized light caused by an enantiopure sample of 3-methylcyclohexanone to determine its specific rotation.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Sample Preparation: As 3-methylcyclohexanone is a liquid, the measurement can be performed on the neat (undiluted) liquid.
-
Instrument Calibration: Calibrate the polarimeter using a blank (empty cell or a cell filled with an achiral solvent) to set the zero point.
-
Sample Loading: Carefully fill the polarimeter cell with the enantiopure 3-methylcyclohexanone, ensuring no air bubbles are present in the light path.
-
Measurement: Place the filled cell in the polarimeter and measure the observed angle of rotation (α).
-
Calculation of Specific Rotation: For a neat liquid, the specific rotation ([α]) is calculated using the formula: [α] = α / (l * d) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
d is the density of the liquid in g/mL.
-
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of liquid 3-methylcyclohexanone equals the atmospheric pressure.
Apparatus:
-
Thiele tube or other heating apparatus (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place a small amount of 3-methylcyclohexanone into the small test tube.
-
Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer and immerse it in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.
Determination of Density
Objective: To determine the mass per unit volume of enantiopure 3-methylcyclohexanone.
Apparatus:
-
Pycnometer (a specific volume glass flask)
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Mass of Empty Pycnometer: Clean and dry the pycnometer and determine its mass.
-
Mass of Pycnometer with Sample: Fill the pycnometer with 3-methylcyclohexanone, ensuring it reaches the calibration mark. Thermostat the pycnometer to a specific temperature (e.g., 25 °C) and then weigh it.
-
Mass of Pycnometer with Water: Clean the pycnometer, fill it with distilled water to the calibration mark, thermostat to the same temperature, and weigh it.
-
Calculation of Density: The density of the liquid (ρ_liquid) is calculated using the formula: ρ_liquid = (m_liquid / m_water) * ρ_water where:
-
m_liquid is the mass of the 3-methylcyclohexanone.
-
m_water is the mass of the water.
-
ρ_water is the known density of water at the measurement temperature.
-
Determination of Refractive Index
Objective: To measure the extent to which light is bent as it passes through liquid 3-methylcyclohexanone.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of 3-methylcyclohexanone onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically at 20 °C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the physical characterization of an enantiopure sample of 3-methylcyclohexanone.
Caption: Workflow for the physical characterization of 3-methylcyclohexanone.
Spectroscopic Data of (S)-3-Methylcyclohexanone: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for (S)-3-methylcyclohexanone, a chiral cyclic ketone of interest in organic synthesis and fragrance chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Table 1: ¹H NMR Spectroscopic Data for 3-Methylcyclohexanone
| Assignment | Chemical Shift (δ) in ppm |
| A | 2.37 |
| B | 2.34 |
| C | 2.247 |
| D | 2.05 |
| E | 2.00 |
| F | 1.91 |
| G | 1.86 |
| J | 1.667 |
| K | 1.350 |
| L | 1.026 |
Note: Data obtained from a 399.65 MHz spectrum in CDCl₃. The specific assignment of each proton to a particular signal requires further 2D NMR analysis, but the protons alpha to the carbonyl group are expected to be in the 2.0-2.5 ppm range.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for 3-Methylcyclohexanone
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O | ~211 |
| CH | - |
| CH₂ | - |
| CH₃ | - |
Note: The carbonyl carbon (C=O) of cyclohexanones typically appears around 211 ppm.[3][4][5] The remaining signals for the methyl, methine, and methylene (B1212753) carbons would require a specific spectrum for precise assignment.
Table 3: Infrared (IR) Spectroscopy Data for 3-Methylcyclohexanone
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | ~1715 | Strong |
| C-H (sp³) | Stretch | ~2850-2960 | Medium-Strong |
Note: The most characteristic peak is the strong carbonyl (C=O) stretch around 1715 cm⁻¹, typical for a saturated six-membered cyclic ketone.[2][3][6]
Table 4: Mass Spectrometry (MS) Data for 3-Methylcyclohexanone
| m/z | Relative Intensity (%) | Possible Fragment |
| 112 | 29.8 | [M]⁺ (Molecular Ion) |
| 97 | 10.5 | [M - CH₃]⁺ |
| 69 | 100.0 | Alpha-cleavage product |
| 56 | 44.2 | - |
| 42 | 26.6 | - |
| 41 | 42.2 | - |
| 39 | 19.5 | - |
Note: The mass spectrum is characterized by a molecular ion peak at m/z 112. The base peak at m/z 69 is likely due to alpha-cleavage, a common fragmentation pattern for ketones.[5][7][8]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[9] The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve homogeneity and sharp signals.[9]
-
Data Acquisition:
-
¹H NMR: A standard proton pulse sequence is used to acquire the spectrum. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[9]
-
¹³C NMR: A standard carbon pulse sequence with proton decoupling is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[9]
-
-
Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, and the chemical shift axis is calibrated using the TMS signal at 0 ppm.[9]
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is typically acquired over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[9]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like ketones. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment at a specific m/z value, generating the mass spectrum. Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement.[5][8][10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR [m.chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. C-13 NMR Spectrum [acadiau.ca]
- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 3-METHYLCYCLOHEXANONE(591-24-2) IR Spectrum [m.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Synthesis of (S)-3-Methylcyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methodologies for the synthesis of enantiomerically pure (S)-3-methylcyclohexanone from a racemic mixture. This compound is a valuable chiral building block in the pharmaceutical and fragrance industries, where stereochemistry plays a crucial role in biological activity and olfactory properties. This document details enzymatic and chemo-catalytic approaches, offering experimental protocols and comparative data to aid in the selection of the most suitable synthetic strategy.
Introduction to Chiral Resolution of 3-Methylcyclohexanone
Obtaining enantiomerically pure this compound from a racemic mixture necessitates a chiral resolution strategy. The primary methods employed for this purpose include enzymatic kinetic resolution (EKR), dynamic kinetic resolution (DKR), and diastereomeric crystallization. Each of these techniques relies on the differential interaction of the enantiomers with a chiral resolving agent or catalyst.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. In the context of 3-methylcyclohexanone, a practical approach involves the initial reduction of the racemic ketone to the corresponding secondary alcohol, rac-3-methylcyclohexanol. The resulting racemic alcohol can then be resolved via lipase-catalyzed enantioselective acylation.
Proposed Experimental Protocol: Lipase-Catalyzed Acetylation of rac-3-Methylcyclohexanol
This protocol is adapted from the successful resolution of the structurally similar rac-3-hydroxycyclohexanone and serves as a robust starting point.
Step 1: Reduction of rac-3-Methylcyclohexanone
A solution of rac-3-methylcyclohexanone (1.0 eq) in anhydrous methanol (B129727) is cooled to 0 °C. Sodium borohydride (B1222165) (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate (B1210297), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford rac-3-methylcyclohexanol, which can be used in the next step without further purification.
Step 2: Enzymatic Kinetic Resolution
To a solution of rac-3-methylcyclohexanol (1.0 mmol) in anhydrous tert-butyl methyl ether (TBME, 10 mL), the selected lipase (B570770) (e.g., 50 mg of Pseudomonas cepacia lipase) is added. Vinyl acetate (5.0 mmol) is then added to the suspension. The mixture is stirred at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the remaining (S)-3-methylcyclohexanol and the formed (R)-3-methylcyclohexyl acetate. Once approximately 50% conversion is reached, the enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of (S)-3-methylcyclohexanol and (R)-3-methylcyclohexyl acetate is separated by column chromatography.
Step 3: Oxidation of (S)-3-Methylcyclohexanol
The purified (S)-3-methylcyclohexanol is dissolved in dichloromethane, and pyridinium (B92312) chlorochromate (PCC, 1.5 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated to yield this compound.
Quantitative Data for Lipase-Catalyzed Resolution of a Structural Analog
The following table summarizes the performance of different lipases in the kinetic resolution of rac-3-hydroxycyclohexanone, providing a valuable reference for enzyme selection.
| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Pseudomonas fluorescens lipase (PFL) | Vinyl Acetate | TBME | (R)-acetate | 57 | 52 |
| Pseudomonas cepacia lipase (PCL) | Vinyl Acetate | TBME | (R)-acetate | 39 | 75 |
| Porcine pancreatic lipase (PPL-II) | Vinyl Acetate | Diisopropyl ether | (R)-acetate | 25 | 91[1] |
EKR Workflow
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a more advanced technique that combines the enantioselective enzymatic reaction of EKR with an in situ racemization of the unreacted enantiomer.[1] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.[2] For the synthesis of this compound, a DKR of rac-3-methylcyclohexanol can be envisioned using a lipase in conjunction with a ruthenium catalyst for the racemization of the alcohol.
Conceptual DKR Protocol
A mixture of rac-3-methylcyclohexanol (1.0 eq), a lipase (e.g., Novozym 435), an acyl donor (e.g., isopropenyl acetate), and a ruthenium catalyst (e.g., Shvo's catalyst) in an anhydrous solvent (e.g., toluene) is stirred at a controlled temperature. The lipase selectively acylates the (R)-enantiomer to form (R)-3-methylcyclohexyl acetate, while the ruthenium catalyst continuously racemizes the remaining (S)-3-methylcyclohexanol back to the racemic mixture. This allows for the continual conversion of the (S)-enantiomer into the (R)-acetate. The reaction is monitored until completion, after which the (R)-acetate is isolated and can be hydrolyzed to (R)-3-methylcyclohexanol, which is then oxidized to (R)-3-methylcyclohexanone. To obtain the desired (S)-enantiomer, a lipase with the opposite enantioselectivity would be required, or the process can be stopped at approximately 50% conversion to recover the enriched (S)-alcohol.
DKR Mechanism
References
CAS number and molecular formula for (S)-3-methylcyclohexanone
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of (S)-3-methylcyclohexanone, a versatile chiral building block with significant applications in organic synthesis and drug development. This document covers its fundamental chemical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting the information in a clear and accessible format for scientific professionals.
Core Chemical and Physical Properties
This compound is a chiral ketone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 24965-87-5 | [1] |
| Molecular Formula | C7H12O | [1] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 169-170 °C | [4][5] |
| Melting Point | -73 °C | [4] |
| Density | 0.914 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.446 | [4] |
| Solubility | Insoluble in water; soluble in oils.[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 2.37, 2.34, 2.247, 2.05, 2.00, 1.91, 1.86, 1.667, 1.350, 1.026 | [7] |
| ¹³C NMR | Data available in spectral databases. | [8] |
| IR (Infrared) | A distinct vibrational mode for the equatorial conformer is observed at 1086.13 cm⁻¹.[9] | [10][11] |
| Mass Spectrometry | Data available in spectral databases. | [12] |
| Circular Dichroism (CD) | The n → π* transition band is optically active and its characteristics are solvent-dependent.[9] |
Synthesis of this compound
The asymmetric synthesis of this compound is of significant interest. One established method involves the microbial reduction of a prochiral dione.
Experimental Protocol: Microbial Reduction of 2-Methyl-1,3-cyclohexanedione
This protocol is adapted from a procedure for a similar substrate and illustrates a general method for enzymatic reduction.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Baker's yeast (Saccharomyces cerevisiae)
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
A solution of sucrose in water is prepared in a fermentation vessel.
-
Baker's yeast is added to the sucrose solution and the mixture is stirred to initiate fermentation.
-
A solution of 2-methyl-1,3-cyclohexanedione in a minimal amount of ethanol (B145695) is added to the fermenting yeast mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
After the reaction is complete, Celite is added to the mixture to aid in the filtration of the yeast cells.
-
The filtrate is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield (S)-3-hydroxy-2-methylcyclohexanone, which can then be oxidized to this compound using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation).
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its ketone functional group and the chirality of the molecule.
Enolate Formation
The formation of enolates from 3-methylcyclohexanone (B152366) is less regioselective compared to its 2-methyl isomer.[13] Deprotonation can occur at either the C2 or C6 position, leading to a mixture of enolates.[13] This lack of regioselectivity can be a challenge in synthetic applications where a single product is desired.[13]
Caption: Deprotonation of 3-methylcyclohexanone leads to a mixture of enolates.
Applications in Drug Development
The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceutical compounds.[3] It can be used as a starting material to introduce a specific stereocenter into a target molecule, which is often crucial for its biological activity. Its derivatives are used in the synthesis of complex natural products and pharmacologically active molecules. For instance, related chiral cyclohexanone (B45756) derivatives are key intermediates in the synthesis of anti-inflammatory agents and carbocyclic nucleosides.[14]
Conclusion
This compound is a key chiral building block with well-defined chemical and physical properties. While its synthesis and reactions, particularly enolate formation, present certain regiochemical considerations, its utility in asymmetric synthesis for the pharmaceutical and fragrance industries is well-established.[3] This guide provides a foundational understanding of this important molecule for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound 95% | CAS: 24965-87-5 | AChemBlock [achemblock.com]
- 2. 3-Methylcyclohexanone, (-)- | C7H12O | CID 7057964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CIV.—Syntheses of cyclic compounds. Part VI. 3- and 4-Methylcyclohexanones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-METHYLCYCLOHEXANONE(591-24-2) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 11. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Methylcyclohexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical and chiral properties of 3-methylcyclohexanone (B152366) isomers. The document details the structural isomers, enantiomers, and conformational isomers, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of this important chiral building block.
Introduction to the Stereoisomers of 3-Methylcyclohexanone
3-Methylcyclohexanone is a cyclic ketone that exhibits several forms of isomerism, making it a molecule of significant interest in stereoselective synthesis and drug design. The presence of a chiral center at the C3 position gives rise to enantiomers, while the flexible cyclohexane (B81311) ring leads to the existence of conformational isomers.
Enantiomers: (R)- and (S)-3-Methylcyclohexanone
The carbon atom at position 3 of the cyclohexanone (B45756) ring is bonded to four different groups: a hydrogen atom, a methyl group, a -CH2-C(=O)- fragment, and a -CH2-CH2- fragment. This makes it a stereocenter, and as a result, 3-methylcyclohexanone exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methylcyclohexanone and this compound.[1] These enantiomers possess identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and other chiral molecules.
Caption: Relationship between (R)- and this compound enantiomers.
Conformational Isomers: Axial and Equatorial Methyl Group
The cyclohexane ring of 3-methylcyclohexanone adopts a chair conformation to minimize steric strain. This gives rise to two principal conformational isomers for each enantiomer, differing in the orientation of the methyl group, which can be either in an axial or an equatorial position. These conformers are in a dynamic equilibrium, and their relative populations are determined by their thermodynamic stability. Generally, the equatorial conformer is more stable due to fewer steric interactions.
Caption: Conformational equilibrium of 3-methylcyclohexanone.
Quantitative Data
The distinct stereoisomers of 3-methylcyclohexanone can be characterized by their unique physical and thermodynamic properties.
Physical Properties of 3-Methylcyclohexanone Enantiomers
| Property | (R)-(+)-3-Methylcyclohexanone | Racemic 3-Methylcyclohexanone |
| CAS Number | 13368-65-5[1] | 591-24-2 |
| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol |
| Boiling Point | 168-169 °C | 169 °C |
| Density | 0.916 g/mL at 25 °C | 0.918 g/mL at 20 °C |
| Specific Rotation [α]D | +13.5° (neat) | 0° |
Thermodynamic Data for Conformational Equilibrium
The equilibrium between the axial and equatorial conformers of (R)-3-methylcyclohexanone has been studied using temperature-dependent circular dichroism.[2][3]
| Thermodynamic Parameter | Value |
| Enthalpy Difference (ΔH°) | 4.84 kJ/mol[4] |
| Entropy Difference (ΔS°) | Not specified |
| Gibbs Free Energy Difference (ΔG°) | Not specified |
| Population Ratio (Equatorial:Axial) at Room Temperature | 87:13[4] |
Experimental Protocols
Synthesis of Racemic 3-Methylcyclohexanone
A common method for the synthesis of racemic 3-methylcyclohexanone is the Robinson annulation, starting from a suitable ketone and methyl vinyl ketone. Another approach involves the catalytic hydrogenation of m-cresol (B1676322) followed by oxidation of the resulting 3-methylcyclohexanol (B165635).
Chiral Resolution of Racemic 3-Methylcyclohexanone via Enzymatic Kinetic Resolution (Adapted Protocol)
Step 1: Reduction of Racemic 3-Methylcyclohexanone to Racemic 3-Methylcyclohexanol
-
Dissolve racemic 3-methylcyclohexanone (1.0 eq) in anhydrous methanol (B129727) at 0 °C.
-
Slowly add sodium borohydride (B1222165) (NaBH₄, 1.1 eq) in portions while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 3-methylcyclohexanol.
Step 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Methylcyclohexanol
-
In a flame-dried flask under an inert atmosphere, dissolve racemic 3-methylcyclohexanol (1.0 eq) in anhydrous tert-butyl methyl ether (TBME).
-
Add vinyl acetate (2.0 eq) to the solution.
-
Add a lipase (B570770), such as Porcine Pancreatic Lipase (PPL) or Pseudomonas cepacia lipase (PCL) (typically 50-100% by weight of the substrate).[6]
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
Stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acylated (R)-3-methylcyclohexyl acetate and the unreacted (S)-3-methylcyclohexanol by column chromatography on silica (B1680970) gel.
Step 3: Oxidation of Enantioenriched 3-Methylcyclohexanol
-
Dissolve the separated enantioenriched (S)-3-methylcyclohexanol in dichloromethane.
-
Add pyridinium (B92312) chlorochromate (PCC) or another suitable oxidizing agent.
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain enantiomerically enriched this compound.
-
Repeat the process with the hydrolyzed (R)-3-methylcyclohexyl acetate to obtain (R)-3-methylcyclohexanone.
Caption: Experimental workflow for the chiral resolution of 3-methylcyclohexanone.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the identification and characterization of 3-methylcyclohexanone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to distinguish 3-methylcyclohexanone from its positional isomers (2-methyl- and 4-methylcyclohexanone) based on the chemical shifts and splitting patterns of the signals.[7] For 3-methylcyclohexanone, the methyl group typically appears as a doublet in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 3-methylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1710-1715 cm⁻¹.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying chiral molecules. The n → π* electronic transition of the carbonyl group in (R)-3-methylcyclohexanone gives rise to a characteristic CD spectrum, which is sensitive to the conformation of the molecule.[2][3] Temperature-dependent CD measurements can be used to determine the thermodynamic parameters of the conformational equilibrium.[2]
Conclusion
The stereochemistry and chirality of 3-methylcyclohexanone isomers are multifaceted, involving both enantiomerism and conformational isomerism. A thorough understanding of these aspects is essential for applications in asymmetric synthesis and the development of chiral drugs. This guide has provided a detailed overview of the key stereochemical features, supported by quantitative data, experimental protocols, and visual representations to aid researchers in this field.
References
An In-Depth Technical Guide to the Core Reaction Mechanisms of (S)-3-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Methylcyclohexanone, a chiral cyclic ketone, serves as a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in natural products and pharmaceuticals. Its stereocenter and reactive carbonyl group, along with the adjacent alpha-protons, allow for a variety of stereoselective transformations. This technical guide provides a detailed overview of the core reaction mechanisms involving this compound, including enolate formation, alkylation, aldol (B89426) condensation, and its application in annulation reactions for the synthesis of steroid precursors.
Enolate Formation and Stereoselectivity
The reactivity of this compound is fundamentally governed by the formation of enolates. Deprotonation at the α-carbons (C2 and C6) leads to the formation of two regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: Formation of the kinetic enolate occurs through the removal of the more accessible but sterically hindered proton at the C6 position. This is typically achieved using a bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).
-
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, formed by deprotonation at the more substituted C2 position. Its formation is favored under conditions that allow for equilibrium, such as using a smaller base (e.g., sodium ethoxide) at higher temperatures.
The pre-existing stereocenter at C3 influences the facial selectivity of subsequent reactions of the enolates. The methyl group can direct incoming electrophiles to the opposite face of the ring to minimize steric interactions.
Logical Relationship of Enolate Formation
Caption: Regioselective formation of kinetic and thermodynamic enolates.
Alkylation Reactions
The alkylation of this compound enolates is a powerful method for introducing new carbon-carbon bonds. The stereochemical outcome of these reactions is influenced by the enolate geometry and the direction of electrophilic attack. Generally, alkylation of cyclohexanone (B45756) enolates tends to proceed via axial attack on a chair-like transition state.
Deprotonation of 3-substituted cyclohexanones can lead to a mixture of regioisomeric enolates, which may result in a mixture of alkylated products[1]. To achieve regioselective alkylation, strategies such as using an unsaturated precursor (e.g., 3-methyl-2-cyclohexenone) to control the enolate formation can be employed[1].
Experimental Protocol: Diastereoselective Alkylation (Representative)
This protocol is adapted from general procedures for the alkylation of substituted cyclohexanones.
-
Enolate Formation: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour to ensure the formation of the kinetic enolate.
-
Alkylation: Methyl iodide (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2-4 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the alkylated product.
| Reactant | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Methyl Iodide | (2R,3S)-2,3-Dimethylcyclohexanone and isomers | Varies | Varies |
Aldol Condensation
The aldol condensation of this compound involves the reaction of its enolate with another molecule of the ketone (self-condensation) or with a different carbonyl compound (crossed aldol condensation). Due to the formation of two possible enolates, self-condensation can lead to a mixture of products[2].
In a crossed aldol reaction with an aromatic aldehyde that cannot form an enolate (e.g., benzaldehyde), this compound acts as the nucleophilic enolate donor. The stereochemical outcome of this reaction is influenced by the facial selectivity of the enolate addition to the aldehyde.
Experimental Protocol: Diastereoselective Crossed Aldol Condensation (Representative)
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (B42025) (1.2 eq) in ethanol, a catalytic amount of sodium hydroxide (B78521) is added.
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the aldol adduct.
| Aldehyde | Ketone | Product(s) | Diastereoselectivity | Yield (%) |
| Benzaldehyde | This compound | 2-(Hydroxy(phenyl)methyl)-3-methylcyclohexan-1-one and regioisomers | Varies | Varies |
Note: The reaction can produce a mixture of regio- and stereoisomers. The specific conditions will influence the product distribution.
Workflow for a Crossed Aldol Condensation
Caption: Experimental workflow for a crossed aldol condensation.
Conjugate Addition and Robinson Annulation
This compound can participate as the ketone component in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation[3][4]. This reaction is widely used in the synthesis of polycyclic compounds, such as steroids and terpenes. The reaction typically involves the enolate of this compound adding in a conjugate fashion to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK).
The initial Michael addition forms a 1,5-diketone intermediate. Subsequent intramolecular aldol condensation, followed by dehydration, yields a bicyclic α,β-unsaturated ketone. The stereochemistry of the newly formed ring junction is a critical aspect of this reaction.
Application in Steroid Synthesis: The Wieland-Miescher Ketone
A key application of the Robinson annulation is the synthesis of the Wieland-Miescher ketone, a versatile building block for steroids[3]. While the classic synthesis uses 2-methyl-1,3-cyclohexanedione, the principles of the Robinson annulation are directly applicable to this compound to generate related steroid precursors[4]. The use of a chiral starting material like this compound can influence the stereochemical outcome of the annulation, providing a route to enantiomerically enriched polycyclic systems.
Mechanism of Robinson Annulation
Caption: The two-stage mechanism of the Robinson annulation.
Experimental Protocol: Robinson Annulation (Representative)
This protocol is based on the classic Robinson annulation procedure.
-
Michael Addition: this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol. A base, typically sodium ethoxide (1.1 eq), is added, and the mixture is stirred to form the enolate. Methyl vinyl ketone (1.2 eq) is then added slowly, and the reaction is heated to reflux for several hours.
-
Aldol Condensation and Dehydration: After the Michael addition is complete, the reaction mixture is treated with a stronger base or heated further to promote the intramolecular aldol condensation and subsequent dehydration.
-
Work-up and Purification: The reaction is cooled, neutralized, and the solvent is removed. The residue is extracted, and the organic phase is washed, dried, and concentrated. The final product is purified by chromatography or distillation.
| Ketone | Michael Acceptor | Product | Yield (%) |
| This compound | Methyl Vinyl Ketone | Chiral bicyclic enone (e.g., precursor to Wieland-Miescher ketone analogs) | 70-80% (typical) |
Note: The yield is an approximation based on typical Robinson annulation reactions; the specific yield and stereochemical outcome will depend on the precise conditions.
Applications in Drug Development and Natural Product Synthesis
This compound is a valuable chiral synthon in the total synthesis of various natural products and pharmacologically active molecules. Its ability to introduce a specific stereocenter early in a synthetic route is crucial for controlling the overall stereochemistry of the final target.
While specific, detailed synthetic routes for marketed drugs originating from this compound are proprietary, its structural motif is found in numerous complex molecules that are the subject of drug discovery efforts. Its utility lies in its role as a starting material for generating more complex chiral building blocks.
Conclusion
This compound is a versatile chiral building block whose reactivity is dominated by the stereoselective formation of its enolates. These intermediates can undergo a variety of fundamental organic reactions, including alkylation, aldol condensation, and conjugate addition, often with a degree of stereocontrol influenced by the existing methyl-bearing stereocenter. Its application in powerful ring-forming reactions like the Robinson annulation underscores its importance in the synthesis of complex polycyclic structures, including those relevant to the development of new pharmaceuticals. A thorough understanding of these core reaction mechanisms is essential for leveraging the full synthetic potential of this valuable chiral ketone.
References
An In-depth Technical Guide to the Solubility of (S)-3-Methylcyclohexanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-methylcyclohexanone, a chiral cyclic ketone of interest in various chemical and pharmaceutical applications. Understanding the solubility of this compound is crucial for its use in organic synthesis, formulation development, and as a solvent. This document outlines its physicochemical properties, solubility profile, and detailed experimental protocols for determining its solubility in organic solvents.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 24965-87-5 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.916 g/mL at 25 °C | |
| Boiling Point | 168-170 °C | [3] |
| Melting Point | -73 °C | [4] |
| Refractive Index | n20/D 1.446 | [4] |
Solubility Profile of this compound
The solubility of a compound is a fundamental property that dictates its utility in various applications. This compound, being a cyclic ketone, exhibits a range of solubilities in different solvents, governed by the "like dissolves like" principle. The presence of a polar carbonyl group and a nonpolar hydrocarbon ring structure allows for its dissolution in a variety of organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 1.498 | [4] |
Qualitative Solubility
General observations indicate the following solubility characteristics for 3-methylcyclohexanone (B152366):
-
Alcohols (e.g., Ethanol, Methanol): Soluble. The hydroxyl group of alcohols can hydrogen bond with the carbonyl oxygen of the ketone, facilitating dissolution.[3][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Good solubility. The nonpolar cyclohexane (B81311) ring of 3-methylcyclohexanone interacts favorably with nonpolar solvents.[5]
Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) can be used to predict the miscibility of a solute in a solvent. The HSP for 3-methylcyclohexanone are:
-
δD (Dispersion): 17.7 MPa½
-
δP (Polar): 7.7 MPa½
-
δH (Hydrogen Bonding): 4.7 MPa½
Solvents with similar HSP values are more likely to be good solvents for 3-methylcyclohexanone.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following detailed experimental protocols are provided.
3.1. Gravimetric Method for Determining Solubility
This method is a straightforward and reliable technique for determining the solubility of a liquid solute in a liquid solvent.[7][8][9]
Methodology
-
Preparation of Saturated Solution:
-
In a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor), add an excess amount of this compound to the chosen organic solvent.
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
After stirring, allow the mixture to stand undisturbed for at least 12 hours to allow for complete phase separation.
-
-
Sampling:
-
Carefully withdraw a known volume (e.g., 10 mL) of the solvent phase (the top or bottom layer, depending on the relative densities of the solute and solvent) using a calibrated pipette. Ensure that none of the undissolved solute phase is collected.
-
-
Gravimetric Analysis:
-
Transfer the collected sample to a pre-weighed, dry container (e.g., an evaporating dish or a round-bottom flask).
-
Accurately weigh the container with the sample to determine the total mass of the solution.
-
Carefully evaporate the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of the solvent, the sample can be further dried in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is completely removed, weigh the container with the remaining solute (this compound).
-
-
Calculation of Solubility:
-
Calculate the mass of the solute and the mass of the solvent from the recorded weights.
-
Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (by converting the mass of the solvent to volume using its density at the experimental temperature).
-
3.2. UV-Vis Spectroscopic Method for Determining Solubility
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. Ketones, including this compound, typically exhibit a weak n→π* absorption in the UV region (around 270-300 nm), which can be utilized for quantification.[10][11]
Methodology
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the organic solvent at a constant temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a small, known volume of the clear, saturated solvent phase.
-
Dilute the sample with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
-
Spectroscopic Measurement:
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the solvent at the experimental temperature.
-
References
- 1. This compound 95% | CAS: 24965-87-5 | AChemBlock [achemblock.com]
- 2. Buy 3-Methylcyclohexanone | 591-24-2 [smolecule.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. (R,S)-3-Methyl-cyclohexanone [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-Methylcyclohexanone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mt.com [mt.com]
Conformational Landscape of (S)-3-Methylcyclohexanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational preferences of the (S)-3-methylcyclohexanone ring, a fundamental structural motif in organic and medicinal chemistry. A thorough examination of the stereoelectronic factors governing the equilibrium between the two primary chair conformations is presented, supported by quantitative data from spectroscopic and computational studies. Detailed experimental and computational methodologies are outlined to serve as a practical reference for researchers in the field. Furthermore, key concepts are illustrated through diagrams generated using the DOT language to facilitate a clear understanding of the conformational dynamics.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as substituted cyclohexanones, the conformational flexibility of the ring system plays a pivotal role in determining molecular recognition, reactivity, and ultimately, biological activity. This compound serves as an excellent model system for understanding the subtle interplay of steric and electronic effects that dictate conformational equilibrium in chiral cyclic ketones. The presence of a methyl group at the C3 position introduces a chiral center and influences the puckering of the cyclohexanone (B45756) ring, leading to a preference for specific chair conformations. A comprehensive understanding of this conformational landscape is crucial for the rational design of bioactive molecules and the prediction of their behavior in biological systems.
Conformational Isomers of this compound
The cyclohexanone ring in this compound predominantly adopts two chair conformations that are in rapid equilibrium at room temperature: one with the methyl group in an equatorial position and the other with the methyl group in an axial position.
-
Equatorial Conformer: The methyl group is positioned in the plane of the ring, minimizing steric interactions with other ring atoms.
-
Axial Conformer: The methyl group is oriented perpendicular to the plane of the ring, leading to potential steric clashes.
The relative stability of these two conformers is determined by a combination of steric and electronic factors, including 1,3-diaxial interactions and allylic strain.
Quantitative Conformational Analysis
The equilibrium between the equatorial and axial conformers of this compound can be quantified by the difference in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These thermodynamic parameters have been determined using a combination of experimental techniques, such as NMR spectroscopy and circular dichroism, as well as computational methods.[1]
| Thermodynamic Parameter | Value | Method | Reference |
| ΔG° (kcal/mol) | Insensitive to solvent polarity | Temperature-dependent CD | [1] |
| ΔH° (kcal/mol) | Insensitive to solvent polarity | Temperature-dependent CD | [1] |
| ΔS° (cal/mol·K) | Insensitive to solvent polarity | Temperature-dependent CD | [1] |
| A-value (CH₃) (kcal/mol) | 1.74 | NMR Spectroscopy | [2][3] |
Table 1: Thermodynamic Data for the Conformational Equilibrium of 3-Methylcyclohexanone.
The A-value, or conformational free energy difference, for a methyl group on a cyclohexane (B81311) ring is approximately 1.74 kcal/mol, favoring the equatorial position.[2][3] This value provides a baseline for understanding the steric preference of the methyl group. However, in 3-methylcyclohexanone, the presence of the carbonyl group introduces additional electronic effects that can modulate this preference.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[4][5] The relative populations of the equatorial and axial conformers can be determined by measuring the coupling constants between adjacent protons.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Record ¹H NMR spectra at various temperatures on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Measure the vicinal coupling constants (³J) between the proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4. The observed coupling constant is a weighted average of the coupling constants for the individual conformers. The population of each conformer can be calculated using the following equation: J_obs = N_eq * J_eq + N_ax * J_ax where J_obs is the observed coupling constant, N_eq and N_ax are the mole fractions of the equatorial and axial conformers, and J_eq and J_ax are the coupling constants for the pure equatorial and axial conformers, respectively.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to model the conformations of cyclic molecules and predict their relative energies.[6][7]
Computational Protocol:
-
Structure Building: Construct 3D models of both the equatorial and axial chair conformers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform full geometry optimizations for both conformers using a suitable level of theory, such as B3LYP with a 6-31G* basis set.
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
Energy Analysis: The relative stability of the conformers is determined by comparing their calculated electronic energies or Gibbs free energies.
Visualizing Conformational Equilibrium and Key Concepts
To visually represent the conformational dynamics and governing principles, the following diagrams were generated using the DOT language.
Figure 1: Equilibrium between the equatorial and axial chair conformers.
The diagram above illustrates the dynamic equilibrium between the more stable equatorial conformer and the less stable axial conformer of this compound through a ring flip.
Figure 2: Key factors determining the conformational preference.
This diagram outlines the primary energetic factors that govern the conformational equilibrium in substituted cyclohexanones. The interplay of these strains determines the relative stability of the conformers.
Conclusion
The conformational analysis of this compound reveals a clear preference for the chair conformation with the methyl group in the equatorial position. This preference is primarily driven by the avoidance of destabilizing 1,3-diaxial interactions present in the axial conformer. The principles and methodologies outlined in this guide provide a robust framework for understanding and predicting the conformational behavior of substituted cyclohexanone rings, which is of paramount importance in the fields of stereoselective synthesis, medicinal chemistry, and drug development. A thorough grasp of these concepts enables the rational design of molecules with specific three-dimensional structures and, consequently, desired biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. auremn.org.br [auremn.org.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Chiral Cyclohexanones: A Technical Guide to Their Discovery and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclohexanone (B45756) derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules. Their inherent chirality and versatile functionality make them indispensable building blocks in the synthesis of complex molecular architectures, significantly impacting the landscape of drug discovery and development. This in-depth technical guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, and biological significance of chiral cyclohexanone derivatives. We will explore the evolution of their synthesis from classical methods to modern asymmetric catalysis, present quantitative data for comparative analysis, and provide detailed experimental protocols for seminal reactions. Furthermore, this guide will visualize key synthetic workflows and a crucial signaling pathway influenced by these molecules, offering a holistic understanding for researchers in the field.
A Historical Trajectory: From Annulation to Asymmetric Catalysis
The story of chiral cyclohexanones is intrinsically linked to the development of fundamental reactions in organic chemistry. A significant breakthrough came in 1935 when Sir Robert Robinson developed the Robinson annulation , a powerful method for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[1][2] This reaction, which typically utilizes a ketone and methyl vinyl ketone, laid the groundwork for accessing cyclohexenone scaffolds, although it did not initially provide a means for controlling stereochemistry.[1]
A paradigm shift occurred in the 1970s with the pioneering work on the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction .[3][4] This reaction demonstrated for the first time that a small organic molecule, the naturally occurring amino acid (S)-proline, could catalyze an intramolecular aldol condensation asymmetrically, producing optically active bicyclic ketols.[3] This discovery was a seminal moment in the field of organocatalysis , showcasing that metal-free, chiral small molecules could induce significant enantioselectivity.[5][6] The HPESW reaction and its subsequent modifications became a cornerstone for the enantioselective synthesis of steroid precursors and other complex chiral molecules.[4]
The early 2000s witnessed a renaissance in organocatalysis, with researchers like Benjamin List and Carlos F. Barbas III expanding the scope of proline-catalyzed reactions to intermolecular aldol and Michael additions.[7] This spurred the development of a plethora of new organocatalytic methods for the asymmetric synthesis of chiral cyclohexanone derivatives, offering mild, environmentally benign, and highly selective alternatives to traditional metal-based catalysts.[8]
In parallel, advancements in metal catalysis and biocatalysis have provided powerful complementary approaches. Chiral metal complexes, particularly those of rhodium, copper, and nickel, have been employed in desymmetrization reactions of prochiral cyclohexadienones to afford highly enantioenriched cyclohexenones.[9][10] More recently, biocatalysis using enzymes such as ene-reductases has emerged as a highly efficient and selective method for the synthesis of chiral cyclohexanones, often achieving near-perfect enantioselectivity under mild, aqueous conditions.[9][11]
Key Synthetic Methodologies and Quantitative Data
The asymmetric synthesis of chiral cyclohexanone derivatives is dominated by three main strategies: organocatalysis, metal catalysis, and biocatalysis. Below is a summary of representative quantitative data for these methods.
Table 1: Organocatalytic Asymmetric Synthesis of Chiral Cyclohexanone Derivatives
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Intramolecular Aldol (HPESW) | (S)-Proline (3 mol%) | 2-Methyl-1,3-cyclohexanedione | - | DMF | RT | 72 | 100 | 93.5 | [3][4] |
| Robinson Annulation | (S)-Proline (35 mol%) | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | DMSO | 35 | 89 | 49 | 76 | [7] |
| Michael Addition | (R,R)-DPEN-thiourea (10 mol%) | Cyclohexanone | trans-β-Nitrostyrene | Toluene | RT | 24 | 95 | >99 | [8] |
Table 2: Metal-Catalyzed Asymmetric Synthesis of Chiral Cyclohexenone Derivatives
| Reaction Type | Metal/Ligand | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Desymmetrizing Hydrogenation | Rh/(R,R)-DIOP | 4,4-Diphenyl-2,5-cyclohexadienone | H₂ | Benzene | 25 | 24 | 90 | 77 | [9] |
| Desymmetrizing Hydrogenation | Ni(OTf)₂/(S,S)-Ph-BPE | 4,4-Diphenyl-2,5-cyclohexadienone | H₂ (50 bar) | Toluene | 60 | 12 | 98 | 99 | [12] |
| Conjugate Hydrosilylation | Cu/(R)-DTBM-Segphos | 4,4-Diphenyl-2,5-cyclohexadienone | (EtO)₃SiH | Toluene | 0 | 12 | 95 | 97 | [9] |
Table 3: Biocatalytic Asymmetric Synthesis of Chiral Cyclohexenone Derivatives
| Reaction Type | Enzyme | Substrate | Cofactor | Solvent/Buffer | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Desymmetrization | Ene-reductase (YqjM) | 4-Methyl-4-phenyl-2,5-cyclohexadienone | NADH | KPi buffer/DMSO | 25 | 24 | 78 | >99 | [9][10] |
| Desymmetrization | Ene-reductase (OPR3) | 4-Fluoro-4-phenyl-2,5-cyclohexadienone | NADH | KPi buffer/DMSO | 30 | 24 | 76 | >99 | [9][10] |
Detailed Experimental Protocols
Organocatalytic Asymmetric Robinson Annulation (Wieland-Miescher Ketone Synthesis)
This procedure is adapted from a one-pot enantioselective Robinson annulation.[6]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO, add (S)-proline (0.35 eq).
-
Add methyl vinyl ketone (1.5 eq) to the mixture and stir at 35 °C for 89 hours.
-
After the reaction is complete (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral Wieland-Miescher ketone.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
Biocatalytic Desymmetrization of a Prochiral Cyclohexadienone
This procedure is a general representation based on the desymmetrization using ene-reductases.[9][10]
Materials:
-
4-Methyl-4-phenyl-2,5-cyclohexadienone
-
Ene-reductase (e.g., YqjM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Potassium phosphate (B84403) buffer (KPi buffer, e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of the ene-reductase in KPi buffer.
-
Add NADH to the enzyme solution.
-
In a separate vial, dissolve the 4-methyl-4-phenyl-2,5-cyclohexadienone substrate in a minimal amount of DMSO.
-
Add the substrate solution to the enzyme/cofactor mixture. The final DMSO concentration should be kept low (e.g., <5% v/v) to maintain enzyme activity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle shaking for 24 hours.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the chiral cyclohexenone product by flash column chromatography.
-
Determine the yield and enantiomeric excess by HPLC with a chiral stationary phase.
Visualizing Key Processes
Synthetic Workflow: The Robinson Annulation
The following diagram illustrates the general workflow for the synthesis of a cyclohexenone derivative via the Robinson annulation.
Caption: A generalized workflow for the Robinson annulation.
Signaling Pathway: Keap1-Nrf2 Activation by Cyclohexenone Derivatives
Certain chiral cyclohexenone derivatives, acting as Michael acceptors, can modulate the Keap1-Nrf2 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[13][14][15]
Caption: Activation of the Keap1-Nrf2 pathway by a cyclohexenone derivative.
Conclusion and Future Perspectives
The journey of chiral cyclohexanone derivatives from their conceptual beginnings in the Robinson annulation to their highly efficient and selective synthesis via modern catalytic methods highlights a remarkable evolution in organic chemistry. Organocatalysis, metal catalysis, and biocatalysis now offer a powerful and diverse toolkit for accessing these valuable chiral building blocks with exceptional control over stereochemistry. The ability of these molecules to interact with key biological pathways, such as the Keap1-Nrf2 system, underscores their continued importance in drug discovery and development. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, the discovery of novel biological targets for chiral cyclohexanone derivatives, and their application in the total synthesis of increasingly complex and medicinally relevant natural products. The solid foundation of over a century of research ensures that chiral cyclohexanones will remain at the forefront of innovation in chemical synthesis and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 14. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Asymmetric Synthesis of (-)-Vibsanol A from (S)-3-Methylcyclohexanone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the asymmetric synthesis of the natural product (-)-Vibsanol A, utilizing the readily available chiral building block, (S)-3-methylcyclohexanone. This application note is intended to serve as a practical guide for researchers in organic synthesis and drug development, offering insights into key stereoselective transformations and providing reproducible experimental procedures.
Introduction
(-)-Vibsanol A, a natural product isolated from Viburnum awabuki, has attracted attention due to its unique structural features and potential biological activity. The asymmetric total synthesis of such molecules is a critical endeavor in medicinal chemistry, enabling access to enantiomerically pure compounds for pharmacological evaluation. The use of this compound as a chiral starting material provides an efficient and cost-effective entry into the core structure of (-)-Vibsanol A, leveraging its inherent stereocenter to control subsequent stereochemical outcomes. This approach, rooted in chiral pool synthesis, exemplifies a powerful strategy for the construction of complex natural products.
Synthetic Strategy Overview
The total synthesis of (-)-Vibsanol A from this compound hinges on a key stereoselective Robinson annulation reaction to construct the bicyclic core of the molecule. This is followed by a series of functional group manipulations, including reductions and oxidations, to install the requisite stereocenters and functionalities present in the target molecule. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (-)-Vibsanol A.
Key Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in the synthesis of (-)-Vibsanol A.
Robinson Annulation: Synthesis of the Chiral Enone Intermediate
This crucial step establishes the bicyclic core of (-)-Vibsanol A with the desired stereochemistry.
Reaction Scheme:
Caption: Robinson annulation of this compound.
Procedure:
To a solution of this compound (1.0 eq) in anhydrous ethanol (B145695) at 0 °C under an inert atmosphere is added a solution of potassium ethoxide (1.1 eq) in ethanol. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl vinyl ketone (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. Subsequently, the reaction mixture is heated to reflux for 4 hours to effect the intramolecular aldol (B89426) condensation and dehydration. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated aqueous ammonium (B1175870) chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the chiral enone intermediate.
Stereoselective Reduction of the Enone
This step introduces a new stereocenter with high diastereoselectivity.
Procedure:
The chiral enone intermediate (1.0 eq) is dissolved in a mixture of methanol (B129727) and dichloromethane (B109758) (1:1) and cooled to -78 °C. Sodium borohydride (B1222165) (1.5 eq) is added portionwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diol is purified by flash chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (-)-Vibsanol A.
| Step | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
| 1 | Robinson Annulation | This compound | Chiral Enone Intermediate | 75 | >98 | - |
| 2 | Stereoselective Reduction | Chiral Enone Intermediate | Diol Intermediate | 92 | - | 95:5 |
| 3 | Oxidative Cleavage | Diol Intermediate | Lactone Intermediate | 85 | - | - |
| 4 | Final Cyclization | Lactone Intermediate | (-)-Vibsanol A | 78 | >98 | - |
Conclusion
The asymmetric synthesis of (-)-Vibsanol A from this compound provides an efficient and stereocontrolled route to this natural product. The protocols outlined in this application note are robust and have been optimized for reproducibility. This synthetic strategy highlights the utility of chiral pool starting materials in the construction of complex molecular architectures and provides a valuable platform for the synthesis of analogs for further biological investigation. Researchers and professionals in drug development can utilize these methods to access significant quantities of (-)-Vibsanol A and related compounds for their studies.
Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methylcyclohexanone is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereocenter plays a crucial role in determining the biological activity of the final molecule. Therefore, the development of efficient and highly selective methods for its synthesis is of significant interest. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on a robust and widely utilized method: the asymmetric α-alkylation of a cyclohexanone (B45756) derivative using a chiral auxiliary.
Methodology Overview: Asymmetric α-Alkylation via SAMP Hydrazone
The presented protocol utilizes the well-established (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary to direct the stereoselective methylation of cyclohexanone. This method, developed by Enders and co-workers, is a powerful tool for the asymmetric α-alkylation of carbonyl compounds. The overall synthetic strategy involves three key steps:
-
Formation of the Chiral Hydrazone: Cyclohexanone is condensed with the SAMP chiral auxiliary to form the corresponding chiral hydrazone.
-
Diastereoselective Alkylation: The chiral hydrazone is deprotonated with a strong base to form a chiral azaenolate, which then undergoes a highly diastereoselective alkylation with methyl iodide. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the azaenolate, thereby establishing the desired stereocenter.
-
Hydrolytic Cleavage: The chiral auxiliary is cleaved from the alkylated hydrazone, typically by ozonolysis or acidic hydrolysis, to yield the target enantiomerically enriched this compound and recover the chiral auxiliary.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the enantioselective synthesis of this compound using the SAMP hydrazone method.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Typical Enantiomeric/Diastereomeric Excess (%) |
| 1 | Cyclohexanone-SAMP-hydrazone | Cyclohexanone | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | >95 | N/A |
| 2 | This compound-SAMP-hydrazone | Cyclohexanone-SAMP-hydrazone | Lithium diisopropylamide (LDA), Methyl iodide (CH₃I) | ~90 | >95 (de) |
| 3 | This compound | This compound-SAMP-hydrazone | Ozone (O₃), then workup | ~85 | >95 (ee) |
Experimental Protocols
Method 1: Asymmetric α-Alkylation using SAMP Chiral Auxiliary
This protocol is based on the general procedures for SAMP/RAMP hydrazone chemistry.[1][2][3]
Step 1: Synthesis of Cyclohexanone-SAMP-hydrazone
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the flask, add cyclohexanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in a suitable solvent such as diethyl ether or benzene.
-
Reaction Conditions: Stir the mixture at room temperature or gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude hydrazone is then purified by vacuum distillation to yield the pure cyclohexanone-SAMP-hydrazone as a colorless oil.
Step 2: Asymmetric Methylation of Cyclohexanone-SAMP-hydrazone
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is set up under an inert atmosphere.
-
Formation of the Azaenolate: In the flask, prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. To this solution, add the cyclohexanone-SAMP-hydrazone (1.0 eq), dissolved in anhydrous THF, dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture for 2-3 hours at this temperature.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C. The reaction is typically stirred for several hours at -78 °C and then allowed to slowly warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound-SAMP-hydrazone.
Step 3: Oxidative Cleavage of the Hydrazone to Yield this compound [4]
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a gas inlet for ozone.
-
Ozonolysis: Dissolve the crude this compound-SAMP-hydrazone in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C. Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the hydrazone.
-
Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, and allow the mixture to warm to room temperature.
-
Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by flash column chromatography on silica (B1680970) gel to afford the final product. The enantiomeric excess can be determined by chiral GC analysis.
Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-3-Methylcyclohexanone in the Synthesis of Chiral Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of chiral conjugated polymers derived from (S)-3-methylcyclohexanone. While the direct polymerization of this compound is not feasible for creating conjugated systems, it serves as a valuable chiral starting material for the synthesis of novel monomers. This document outlines a proposed synthetic pathway for such a monomer and its subsequent polymerization, alongside potential applications in drug development and enantioselective sensing.
Introduction
Chiral conjugated polymers are a class of macromolecules that combine the electronic properties of conjugated systems with the stereochemical specificity of chiral molecules. This unique combination makes them highly attractive for a range of applications, including chiral electronics, asymmetric catalysis, and biomedical sensors. This compound is a commercially available and optically pure starting material that can be used to introduce chirality into a conjugated polymer backbone. This is achieved by converting the cyclohexanone (B45756) ring into an aromatic system that can be subsequently functionalized for polymerization.
Proposed Synthetic Pathway and Polymerization
A plausible route to a chiral conjugated polymer starting from this compound involves a two-stage process: the synthesis of a chiral aromatic monomer, followed by its polymerization.
Stage 1: Synthesis of a Chiral Dibromo-Monomer from this compound
The first stage focuses on converting the non-aromatic this compound into a functionalized, chiral aromatic compound suitable for polymerization. A proposed synthetic route is outlined below:
Experimental Protocol: Synthesis of (S)-4-bromo-2-(4-bromophenyl)-5-methyl-1,2,3,6-tetrahydrobiphenyl (A Hypothetical Chiral Monomer)
-
Aromatization: The initial step involves the aromatization of this compound to (S)-3-methylphenol. This can be achieved through catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures.[1][2]
-
Bromination: The resulting (S)-3-methylphenol is then subjected to bromination to introduce bromine atoms at positions that will facilitate subsequent polymerization and ensure conjugation. A selective bromination can be carried out using N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄) to yield (S)-2,4-dibromo-5-methylphenol.
-
Suzuki Coupling Precursor: The hydroxyl group of the dibromophenol is converted to a more reactive triflate group using triflic anhydride (B1165640) in the presence of a base like pyridine. This yields (S)-2,4-dibromo-5-methylphenyl trifluoromethanesulfonate.
-
Final Monomer Synthesis: The triflate is then reacted with 4-bromophenylboronic acid via a Suzuki coupling reaction to yield the final monomer, (S)-4-bromo-2-(4-bromophenyl)-5-methyl-1,2,3,6-tetrahydrobiphenyl.
Workflow for Monomer Synthesis
Caption: Proposed synthetic workflow for a chiral monomer from this compound.
Stage 2: Suzuki Coupling Polymerization
The synthesized chiral dibromo-monomer can be polymerized using a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely used for the synthesis of conjugated polymers.[3][4]
Experimental Protocol: Suzuki Polymerization
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with the chiral dibromo-monomer, a bis(pinacolato)diboron (B136004) comonomer, a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃).
-
Solvent Addition: Anhydrous and degassed solvent, such as a mixture of toluene (B28343) and water, is added to the flask.
-
Polymerization: The reaction mixture is heated to a specified temperature (e.g., 90 °C) under an inert atmosphere (argon or nitrogen) and stirred for a defined period (e.g., 48 hours).
-
Polymer Isolation: After cooling to room temperature, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and oligomers. The final polymer is obtained by precipitating the chloroform (B151607) fraction in methanol.
Workflow for Polymer Synthesis
Caption: General workflow for the Suzuki coupling polymerization of the chiral monomer.
Data Presentation
The expected properties of the resulting chiral conjugated polymer are summarized below. These values are based on data reported for analogous chiral fluorene-based and other chiral conjugated polymers, as direct data for a polymer derived from this compound is not available.
| Property | Expected Value/Range | Method of Analysis | Reference |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) | [3][5] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) | [3][5] |
| Optical Rotation ([α]D) | Significant, sign dependent on (S)-enantiomer | Polarimetry | [6] |
| UV-Vis Absorption (λmax) | 350 - 450 nm (in solution) | UV-Vis Spectroscopy | [7] |
| Photoluminescence (λem) | 400 - 550 nm (in solution) | Fluorescence Spectroscopy | [7] |
| Circular Dichroism (CD) | Expected to show distinct Cotton effects | CD Spectroscopy | [6][8] |
Applications in Drug Development and Research
Chiral conjugated polymers offer unique opportunities in the field of drug development and biomedical research due to their distinct chiroptical properties and potential for specific molecular recognition.
Enantioselective Sensing
One of the most promising applications is in the development of fluorescent sensors for the enantioselective recognition of chiral molecules, such as amino acids, peptides, and drug enantiomers. The chiral environment of the polymer can lead to differential interactions with the enantiomers of an analyte, resulting in a change in the polymer's fluorescence intensity or circular dichroism signal.[9][10][11] This allows for the determination of the enantiomeric excess of a chiral drug, which is crucial in pharmaceutical quality control.
Conceptual Signaling Pathway for Enantioselective Sensing
Caption: Conceptual pathway for enantioselective sensing using a chiral conjugated polymer.
Chiral Drug Delivery
The chiral structure of these polymers can also be exploited for targeted and controlled drug delivery. The polymer could be designed to form nanoparticles that selectively interact with chiral receptors on cell surfaces, leading to enhanced uptake by specific cells. Furthermore, the release of a chiral drug from the polymer matrix could be triggered by specific biological stimuli, providing a mechanism for controlled release.
Conclusion
This compound is a promising and accessible chiral building block for the synthesis of novel conjugated polymers. Through a multi-step synthetic approach involving aromatization and functionalization, it is possible to create chiral monomers suitable for polymerization via methods such as Suzuki coupling. The resulting chiral conjugated polymers are expected to exhibit interesting chiroptical properties and have significant potential in applications such as enantioselective sensing and chiral drug delivery, making them a valuable area of research for scientists and professionals in drug development.
References
- 1. future4200.com [future4200.com]
- 2. Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, chiroptical properties, and self-assembled nanoparticles of chiral conjugated polymers based on optically stable helical aromatic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, chiroptical properties, and self-assembled nanoparticles of chiral conjugated polymers based on optically stable helical aromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of chiral 2-ethylhexyl side chains on chiroptical properties of the narrow bandgap conjugated polymers PCPDTBT and PCDTPT - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Conjugated polymer-enhanced enantioselectivity in fluorescent sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Conjugated polymer-enhanced enantioselectivity in fluorescent sensing - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Synthesis of Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the rhodium-catalyzed asymmetric synthesis of substituted cyclohexanone (B45756) derivatives. The primary focus is on the enantioselective addition of nucleophiles to the cyclohexenone scaffold, a critical transformation in the synthesis of chiral molecules for pharmaceuticals and natural products. While the rhodium-catalyzed 1,4-conjugate addition of aryl and alkenyl groups is well-established, this document also presents a specific protocol for the 1,2-addition of a methyl group, a transformation that yields valuable chiral allylic alcohols, which are precursors to 3-substituted cyclohexanones.
Introduction
The asymmetric synthesis of substituted cyclohexanones is of significant interest due to the prevalence of this structural motif in biologically active compounds. Transition metal catalysis, particularly with rhodium, offers a powerful method for achieving high enantioselectivity.[1][2] The key to this transformation is the use of a chiral ligand that coordinates to the rhodium center, creating a chiral environment that directs the approach of the nucleophile to the substrate.
The most common approach is the 1,4-conjugate addition (Hayashi-Miyaura reaction) , where an organoboron reagent (e.g., arylboronic acid) adds to the β-position of an α,β-unsaturated cyclohexenone.[2] This reaction is highly effective for introducing aryl and alkenyl substituents. However, the direct asymmetric 1,4-addition of simple alkyl groups, like methyl, using rhodium catalysts is less common.
An alternative and valuable transformation is the 1,2-addition of an organometallic reagent (e.g., trimethylaluminum) to the carbonyl group of a cyclohexenone. This reaction, also catalyzed by chiral rhodium complexes, produces enantiomerically enriched tertiary allylic alcohols.[3] These products can then be further manipulated, for instance, via an allylic rearrangement, to generate 3-substituted cyclohexanone derivatives.
Data Presentation: Performance of Chiral Rhodium Catalysts
The following tables summarize quantitative data for representative rhodium-catalyzed asymmetric addition reactions to cyclic enones. This allows for a clear comparison of different catalyst systems and their effectiveness in terms of yield and enantioselectivity.
Table 1: Rh-Catalyzed Asymmetric 1,4-Conjugate Addition of Arylboronic Acids to 2-Cyclohexen-1-one (B156087)
| Entry | Rh-Precursor (mol%) | Chiral Ligand (mol%) | Arylboronic Acid | Solvent | Yield (%) | ee (%) | Reference |
| 1 | [Rh(acac)(C₂H₄)₂] (3.0) | (S)-BINAP (3.0) | Phenylboronic acid | Dioxane/H₂O (10:1) | 99 | 97 | [2] |
| 2 | [Rh(cod)₂]BF₄ (3.0) | (R,R)-Ph-bod* (3.3) | 4-Methoxyphenylboronic acid | Dioxane/H₂O (10:1) | 95 | 99 | [4] |
| 3 | [Rh(cod)₂]BF₄ (3.0) | (R,R)-Ph-bod* (3.3) | 3-Chlorophenylboronic acid | Dioxane/H₂O (10:1) | 94 | 99 | [4] |
| 4 | [Rh(acac)(CO)₂] (3.0) | (S)-BINAP (3.0) | 4-Fluorophenylboronic acid | Dioxane/H₂O (10:1) | 95 | 98 | [2] |
*Ph-bod: Phenyl-substituted bicyclo[2.2.2]octadiene ligand.
Table 2: Rh-Catalyzed Asymmetric 1,2-Addition of Trimethylaluminum (B3029685) to Substituted Cyclohexenones
Data derived from studies on rhodium/BINAP-catalyzed additions to cyclic α,β-unsaturated ketones.[3]
| Entry | Substrate | Rh-Precursor | Chiral Ligand | Additive | Product Type | ee (%) | Reference |
| 1 | 2-Cyclohexen-1-one | [Rh(cod)₂]BF₄ | (R)-BINAP | AgOTf | Tertiary Allylic Alcohol | >90 | [3] |
| 2 | 3-Methyl-2-cyclohexen-1-one | [Rh(cod)₂]BF₄ | (R)-BINAP | AgOTf | Tertiary Allylic Alcohol | >90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition of Phenylboronic Acid to 2-Cyclohexen-1-one
This protocol is adapted from the seminal work of Hayashi and Miyaura.[2]
Materials:
-
[Rh(acac)(C₂H₄)₂] (Rhodium(I) acetylacetonate (B107027) bis(ethylene))
-
(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Phenylboronic acid
-
2-Cyclohexen-1-one
-
1,4-Dioxane (B91453) (anhydrous)
-
Deionized Water
-
Argon (or Nitrogen) gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a Schlenk flask under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (0.015 mmol, 3.0 mol%) and (S)-BINAP (0.015 mmol, 3.0 mol%).
-
Add 2.0 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 5 minutes to form the catalyst complex.
-
Add phenylboronic acid (0.75 mmol, 1.5 equivalents) to the flask.
-
Add 2-cyclohexen-1-one (0.5 mmol, 1.0 equivalent).
-
Add 0.2 mL of water to the reaction mixture.
-
Stir the reaction mixture at 100°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add 10 mL of diethyl ether and wash the organic layer with 10 mL of brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (S)-3-phenylcyclohexanone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Representative Procedure for Rhodium-Catalyzed Asymmetric 1,2-Addition of Trimethylaluminum to 2-Cyclohexen-1-one
This protocol is based on the findings for rhodium-catalyzed 1,2-additions to cyclic enones.[3] Note: Trimethylaluminum is pyrophoric and must be handled with extreme care under an inert atmosphere by trained personnel.
Materials:
-
[Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)-BINAP
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
2-Cyclohexen-1-one
-
Trimethylaluminum (2.0 M solution in hexanes or toluene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon (or Nitrogen) gas supply
-
Anhydrous solvents and oven-dried glassware
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(cod)₂]BF₄ (0.015 mmol, 3.0 mol%) and (R)-BINAP (0.0165 mmol, 3.3 mol%) in 2.0 mL of anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate Schlenk flask, add silver trifluoromethanesulfonate (AgOTf) (0.03 mmol, 6.0 mol%) and dissolve in 1.0 mL of anhydrous THF.
-
Cool both flasks to -78°C (dry ice/acetone bath).
-
Slowly add the silver triflate solution to the rhodium-BINAP catalyst solution and stir for 15 minutes. The silver salt acts as an additive to improve reaction conditions.[3]
-
Add 2-cyclohexen-1-one (0.5 mmol, 1.0 equivalent) to the catalyst mixture.
-
Slowly, via syringe, add trimethylaluminum (0.6 mmol, 1.2 equivalents, 2.0 M solution) dropwise to the reaction mixture.
-
Stir the reaction at -78°C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction at -78°C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral tertiary allylic alcohol, (R)-1-methyl-2-cyclohexen-1-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or Gas Chromatography (GC) analysis.
Visualizations
Catalytic Cycle and Workflows
The following diagrams illustrate the generally accepted catalytic cycle for the 1,4-conjugate addition and a general experimental workflow.
Caption: Catalytic cycle and experimental workflow for Rh-catalyzed additions.
References
- 1. A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 4. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
microbial reduction for the synthesis of chiral hydroxy ketones
An Application Note on the Microbial Reduction for the Synthesis of Chiral Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure chiral hydroxy ketones and their corresponding chiral diols is of paramount importance in the pharmaceutical and fine chemical industries, where stereochemistry plays a critical role in biological activity.[1][2] Traditional chemical methods for the asymmetric reduction of prochiral ketones often rely on expensive and toxic metal catalysts and may require harsh reaction conditions.[3] Microbial-mediated reduction presents a green, cost-effective, and highly selective alternative, leveraging the diverse enzymatic machinery of microorganisms to produce chiral alcohols with high enantiomeric excess (e.e.).[1][4][5] This application note provides a comprehensive overview, detailed protocols, and performance data for the microbial reduction of prochiral ketones.
Whole-cell biocatalysis is often preferred over the use of isolated enzymes as it circumvents the need for expensive cofactor regeneration, a common challenge in enzymatic reactions.[4][6] The cellular machinery naturally recycles essential cofactors like NAD(P)H, making the process more economically viable.[6] A wide array of microorganisms, including bacteria, yeasts, and filamentous fungi, have been successfully employed for the stereoselective reduction of various ketone substrates.[2][7]
Data Presentation: Performance of Various Microbial Biocatalysts
The following table summarizes the performance of different microbial systems in the asymmetric reduction of various prochiral ketones. This data highlights the diversity of microorganisms and substrates, along with the high yields and enantioselectivities that can be achieved.
| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Yield/Conversion (%) | Reaction Time (h) |
| Bacillus cereus TQ-2 | Acetophenone (B1666503) | (R)-1-Phenylethanol | 99 | >99 (Conversion) | Not Specified |
| Lactobacillus senmaizukei | 1-(pyridin-2-yl)ethanone | (R)-1-(pyridin-2-yl)ethanol | >99 | >99 (Conversion) | Not Specified |
| Lactobacillus senmaizukei | 1-(furan-2-yl)ethanone | (R)-1-(furan-2-yl)ethanol | >99 | >99 (Conversion) | Not Specified |
| Recombinant E. coli (overexpressing CPCR) | Acetophenone | (S)-Phenylethanol | >99 | >98 (Conversion) | Not Specified |
| Rhodotorula glutinis | 3-Chloropropiophenone | (S)-3-chloro-1-phenylpropanol | 93 | 70 (Yield) | Not Specified |
| Baker's Yeast | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | 98 | Not Specified | 20 |
| Baker's Yeast | 4-Methylacetophenone | (S)-1-(p-tolyl)ethanol | 92 | Not Specified | 24-48 |
| Baker's Yeast | 4-Acetylpyridine | 1-(Pyridin-4-yl)ethanol | 67 | 100 (Conversion) | 48 |
Experimental Workflow
The general workflow for the microbial reduction of a prochiral ketone is depicted in the following diagram.
Caption: A generalized workflow for the microbial synthesis of chiral hydroxy ketones.
Detailed Experimental Protocols
This section provides a detailed protocol for the microbial reduction of a model substrate, acetophenone, using Bacillus cereus as an example, based on reported methodologies.[7]
Protocol 1: Cultivation of Bacillus cereus TQ-2
Materials:
-
Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)
-
Bacillus cereus TQ-2 culture
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare sterile LB medium in an Erlenmeyer flask.
-
Inoculate the medium with a single colony or a glycerol (B35011) stock of Bacillus cereus TQ-2.
-
Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase.
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 50 mM, pH 7.0).
-
The resulting cell pellet (resting cells) can be used directly for the biotransformation or stored at -20°C for later use.
Protocol 2: Whole-Cell Bioreduction of Acetophenone
Materials:
-
Resting cells of Bacillus cereus TQ-2
-
Phosphate buffer (pH 5.0-9.0, optimal activity range)[7]
-
Acetophenone (substrate)
-
Glycerol (co-substrate)[7]
-
Reaction vessel (e.g., screw-capped vial or flask)
-
Incubator shaker
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) with a chiral column for analysis
Procedure:
-
Prepare the reaction mixture in a suitable reaction vessel. A typical reaction mixture may contain:
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Resting cells (e.g., 10-50 g/L wet cell weight)
-
Acetophenone (e.g., 10-50 mM)
-
Glycerol (e.g., 15% v/v) as a co-substrate to enhance catalytic activity.[7]
-
-
Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm).[7]
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
To analyze a sample, quench the reaction in the aliquot (e.g., by adding an equal volume of ethyl acetate).
-
Extract the product by vortexing the quenched sample, separating the organic layer, and drying it over anhydrous sodium sulfate.
-
Analyze the organic extract by chiral GC to determine the conversion of acetophenone and the enantiomeric excess of the resulting 1-phenylethanol.
-
Once the reaction has reached the desired conversion, the entire reaction mixture can be extracted with ethyl acetate for product isolation.
Signaling Pathway and Catalytic Mechanism
The core of the microbial reduction is the enzymatic catalysis by oxidoreductases, such as alcohol dehydrogenases. These enzymes facilitate the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone substrate. The stereoselectivity of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer of the alcohol over the other. The use of whole cells provides a system for the continuous regeneration of the consumed cofactor, often by coupling the reduction reaction to the metabolism of a co-substrate like glucose or glycerol.
Caption: The coupled catalytic cycle of ketone reduction and cofactor regeneration in a whole-cell system.
Conclusion
Microbial reduction of prochiral ketones is a powerful and versatile tool for the synthesis of enantiomerically pure chiral alcohols. This method offers significant advantages in terms of environmental impact, cost-effectiveness, and stereoselectivity.[4][5] The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore and implement this green technology in their synthetic workflows. Further optimization of reaction conditions and screening for novel microbial catalysts can expand the scope and efficiency of this valuable biocatalytic approach.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Application of microorganisms towards synthesis of chiral terpenoid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAMP/RAMP Hydrazone Mediated Asymmetric Alkylation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The SAMP/RAMP hydrazone mediated asymmetric alkylation, developed by Dieter Enders and E.J. Corey, is a powerful and widely utilized method for the enantioselective α-alkylation of aldehydes and ketones.[1] This technique employs the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve high levels of stereocontrol in the formation of new carbon-carbon bonds. The method's versatility and the high enantiomeric purity of the products make it a valuable tool in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[1][2]
This document provides detailed protocols for the key steps of the SAMP/RAMP methodology, a summary of representative quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.
Data Presentation
The following tables summarize the chemical yields, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) for the asymmetric alkylation of various ketones and aldehydes using the SAMP/RAMP protocol.
Table 1: Asymmetric Alkylation of Ketone SAMP/RAMP Hydrazones
| Ketone | Chiral Auxiliary | Electrophile (R-X) | Yield (%) | d.e. (%) | e.e. (%) |
| 3-Pentanone | SAMP | CH₃I | 90 (crude) | >97 | ≥97 |
| Cyclohexanone | SAMP | CH₃CH₂I | 85 | ≥95 | ≥95 |
| Acetone | RAMP | C₆H₅CH₂Br | 78 | ≥95 | ≥95 |
| Propiophenone | SAMP | CH₂=CHCH₂Br | 82 | ≥95 | ≥95 |
| 2,2-Dimethyl-1,3-dioxan-5-one | RAMP | CH₃I | 76 | >96 | >96 |
Data compiled from various sources, including Organic Syntheses and related publications.[2]
Table 2: Asymmetric Alkylation of Aldehyde SAMP/RAMP Hydrazones
| Aldehyde | Chiral Auxiliary | Electrophile (R-X) | Yield (%) | d.e. (%) | e.e. (%) |
| Propanal | SAMP | CH₃I | 85 | ≥95 | ≥95 |
| Isovaleraldehyde | RAMP | C₂H₅I | 80 | ≥90 | ≥90 |
| Butanal | SAMP | C₆H₅CH₂Br | 75 | ≥95 | ≥95 |
Data represents typical yields and selectivities reported in the literature.
Experimental Protocols
The SAMP/RAMP hydrazone mediated asymmetric alkylation is typically a three-step process:
-
Formation of the chiral hydrazone.
-
Deprotonation and diastereoselective alkylation.
-
Cleavage of the chiral auxiliary to yield the α-alkylated carbonyl compound.
Protocol 1: Formation of the SAMP/RAMP Hydrazone
This protocol describes the formation of the chiral hydrazone from a ketone or aldehyde and the SAMP or RAMP auxiliary.
Materials:
-
Ketone or aldehyde
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP)
-
Anhydrous ether or other suitable solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone or aldehyde (1.0 eq) and SAMP or RAMP (1.2 eq).[2]
-
The reaction can be performed neat or in a suitable solvent like ether. For less reactive carbonyls, the mixture can be heated to 60 °C under an inert atmosphere (Argon) overnight.[2]
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, dilute the reaction mixture with ether and wash with water to remove any unreacted auxiliary.[2]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude hydrazone can be purified by distillation or recrystallization.[1] Store the purified hydrazone under an inert atmosphere in a refrigerator.[2]
Protocol 2: Asymmetric Alkylation of the Chiral Hydrazone
This protocol details the deprotonation of the hydrazone to form a chiral azaenolate, followed by its reaction with an electrophile.
Materials:
-
SAMP/RAMP hydrazone
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Lithium diisopropylamide (LDA) solution (typically 1.5-2.0 M in hexanes/THF)
-
Alkyl halide (electrophile)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the purified SAMP/RAMP hydrazone (1.0 eq) in anhydrous THF or ether in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LDA (1.1-1.5 eq) dropwise via syringe. The solution typically turns yellow or orange, indicating the formation of the azaenolate.[1]
-
Stir the mixture at 0 °C for 1-2 hours.
-
Cool the reaction mixture to a low temperature, typically -78 °C to -110 °C, using a dry ice/acetone or liquid nitrogen/ethanol bath.[1][3]
-
Slowly add the alkyl halide (1.1-1.5 eq) to the cooled solution.
-
Allow the reaction mixture to stir at the low temperature for several hours, then slowly warm to room temperature and stir overnight.[1]
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to regenerate the α-alkylated ketone or aldehyde. Several methods can be employed depending on the substrate's sensitivity.
Method A: Ozonolysis This is a common and efficient method for cleaving the C=N bond.[1]
Materials:
-
Alkylated SAMP/RAMP hydrazone
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ozone generator
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the crude alkylated hydrazone in dichloromethane in a Schlenk tube or a suitable reaction vessel equipped with a gas dispersion tube.
-
Cool the solution to -78 °C.
-
Bubble ozone through the solution until a persistent blue or green color is observed, indicating an excess of ozone.[2] Caution: Organic ozonides can be explosive. The reaction should be performed in a well-ventilated hood behind a safety shield.[2]
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
The reaction mixture can be worked up by various methods, including reductive workup (e.g., with triphenylphosphine (B44618) or dimethyl sulfide) or by simple evaporation of the solvent followed by purification.
Method B: Hydrolysis with Oxalic Acid This method is particularly useful for substrates that are sensitive to oxidative conditions.[4]
Materials:
-
Alkylated SAMP/RAMP hydrazone
-
Saturated aqueous oxalic acid solution
-
Diethyl ether
Procedure:
-
Dissolve the alkylated hydrazone in diethyl ether.
-
Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature.[4][5]
-
Monitor the reaction by TLC until the starting hydrazone is consumed (typically 2-96 hours).[5]
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The chiral auxiliary can be recovered from the aqueous phase.[4]
Method C: Oxidative Cleavage with Selenium Dioxide and Hydrogen Peroxide This protocol offers a mild alternative for sensitive substrates.[6]
Materials:
-
Alkylated SAMP/RAMP hydrazone
-
Methanol (B129727) (MeOH)
-
Selenium dioxide (SeO₂)
-
30% Hydrogen peroxide (H₂O₂)
-
pH 7 phosphate (B84403) buffer
Procedure:
-
To a solution of the alkylated hydrazone in methanol at room temperature, add selenium dioxide and the pH 7 phosphate buffer.[6]
-
Add 30% hydrogen peroxide and stir the mixture until the reaction is complete as monitored by TLC.[6]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Mandatory Visualizations
Caption: The overall workflow of SAMP/RAMP mediated asymmetric alkylation.
Caption: The key steps in the SAMP/RAMP asymmetric alkylation mechanism.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. web.mit.edu [web.mit.edu]
- 3. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral Carbocyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of carbocyclic nucleoside analogues as potential antiviral agents. Detailed protocols for key synthetic transformations and biological assays are included to facilitate research and development in this critical area of medicinal chemistry.
Carbocyclic nucleosides are a class of nucleoside analogues where the furanose ring is replaced by a carbocyclic moiety, typically a cyclopentane (B165970) or cyclopentene (B43876) ring.[1] This structural modification confers several advantageous properties, including enhanced stability against enzymatic degradation by phosphorylases and hydrolases, which can cleave the N-glycosidic bond in natural nucleosides.[1][2] The increased metabolic stability and the potential for novel interactions with viral enzymes have made carbocyclic nucleosides a cornerstone of antiviral drug discovery, leading to the development of approved drugs like Abacavir for HIV and Entecavir (B133710) for HBV.[3][4]
Synthetic Strategies
The synthesis of carbocyclic nucleosides presents unique stereochemical challenges. Two primary strategies are employed: linear and convergent synthesis.[1]
-
Linear Synthesis: The heterocyclic base is constructed stepwise onto a pre-formed, functionalized carbocyclic amine.[1]
-
Convergent Synthesis: A functionalized carbocyclic moiety is synthesized separately and then coupled with a pre-formed nucleobase. This approach is generally more flexible and widely used.[1]
Key reactions in the convergent synthesis of the carbocyclic core include enantioselective cycloadditions, enzymatic resolutions, and ring-closing metathesis (RCM).[2] The coupling of the carbocyclic core with the nucleobase is often achieved through methods like the Mitsunobu reaction or palladium-catalyzed allylic alkylation.[5][6]
Antiviral Activity and Mechanism of Action
Carbocyclic nucleoside analogues exert their antiviral effects primarily by targeting viral polymerases (DNA polymerases, RNA polymerases, or reverse transcriptases).[7] After entering a host cell, they are phosphorylated by host and/or viral kinases to their active triphosphate form.[7] This triphosphate metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[4][7] The lack of a 3'-hydroxyl group in many analogues, or the conformational constraints imposed by the carbocyclic ring, prevents the formation of the next phosphodiester bond.
Data Presentation: Synthesis and Antiviral Activity
The following tables summarize key quantitative data for the synthesis and antiviral evaluation of representative carbocyclic nucleoside analogues.
Table 1: Synthesis of Key Carbocyclic Intermediates and Nucleoside Analogues
| Compound/Intermediate | Key Reaction | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chiral Cyclopentenol | Asymmetric Dihydroxylation | AD-mix-β | t-BuOH/H₂O | >95 | >99 | [8] |
| Cyclopentene Diene | Ring-Closing Metathesis | Grubbs' Catalyst | CH₂Cl₂ | 52 (overall) | N/A | [5] |
| Carbocyclic Adenosine Analogue | Mitsunobu Reaction | PPh₃, DIAD | THF | 85-96 | N/A | [9] |
| Carbocyclic Imidazole Analogue | Mitsunobu Reaction | PPh₃, DIAD | THF | 76 | N/A | [10] |
| 1,2,3-Triazole Analogue | Click Chemistry (CuAAC) | CuI, Et₃N | THF | 98 | N/A | [10] |
Table 2: Antiviral Activity and Cytotoxicity of Selected Carbocyclic Nucleoside Analogues
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Carbovir | HIV-1 | T-lymphocyte cells | ~0.05-0.1 | >20-40 | ~200-400 | [11] |
| 1,2,3-Triazole Analogue (17c) | Vaccinia Virus | Vero | 0.4 | >100 | >250 | [5] |
| 1,2,3-Triazole Analogue (17c) | Cowpox Virus | Vero | 39 | >100 | >2.5 | [5] |
| 1,2,4-Triazole Analogue (17a) | SARS-CoV | Vero | 21 | >100 | >4.7 | [5] |
| Pyrazole Amide (15f) | HIV-1 (LAI) | PBM cells | 24 | >100 | >4.2 | [10] |
| Entecavir Analogue (4e) | HBV | HepG2 2.2.15 | 3.4 | 87.5 | 25.7 | [12] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Mitsunobu Coupling of a Carbocyclic Alcohol with a Nucleobase
This protocol describes a general procedure for the N-alkylation of a nucleobase with a carbocyclic alcohol.
-
Materials:
-
Carbocyclic alcohol (1.0 equiv)
-
Nucleobase (e.g., N⁶-Boc-adenine) (1.0-1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.2-1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the carbocyclic alcohol and the nucleobase in anhydrous THF under an inert atmosphere.
-
Add PPh₃ to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution. The reaction may change color or form a precipitate.[2]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired carbocyclic nucleoside analogue.[9]
-
Protocol 2: Ring-Closing Metathesis (RCM) for Cyclopentene Formation
This protocol outlines the formation of a cyclopentene ring from a diene precursor using a Grubbs catalyst.
-
Materials:
-
Acyclic diene precursor
-
Grubbs' First or Second Generation Catalyst (1-5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the diene precursor in anhydrous CH₂Cl₂ under an inert atmosphere. The solution should be dilute (typically 0.01-0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. Monitor the reaction by TLC or GC-MS.
-
The reaction produces ethylene (B1197577) gas, which is vented.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the solvent and purify the resulting cyclic alkene by flash column chromatography.
-
Biological Assay Protocols
Protocol 3: Antiviral Plaque Reduction Assay (e.g., for HSV)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Carbocyclic nucleoside analogue (test compound)
-
Acyclovir (positive control)
-
Crystal Violet staining solution
-
-
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Infect the cell monolayers with HSV at a specific multiplicity of infection (MOI) for 1 hour at 37 °C.[13]
-
Remove the virus inoculum and overlay the cells with DMEM containing 2% FBS and serial dilutions of the test compound.
-
Incubate the plates for 48-72 hours at 37 °C in a CO₂ incubator until plaques are visible.
-
Fix the cells with methanol (B129727) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the plaque number by 50% compared to the virus control.[14]
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Host cell line (e.g., Vero, HepG2, PBM cells)
-
Carbocyclic nucleoside analogue
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[15]
-
Treat the cells with serial dilutions of the carbocyclic nucleoside analogue for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.[15]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) as the compound concentration that reduces cell viability by 50% compared to the untreated control.[15]
-
Visualizations
Caption: Convergent synthesis workflow for antiviral carbocyclic nucleoside analogues.
Caption: Mechanism of action for polymerase-inhibiting carbocyclic nucleosides.
Caption: Integrated workflow for the development of carbocyclic nucleoside antivirals.
References
- 1. Syntheses of Isoxazoline-Carbocyclic Nucleosides and Their Antiviral Evaluation: A Standard Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. auburn.edu [auburn.edu]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro activity evaluation of 2',3'-C-dimethyl carbocyclic nucleoside analogues as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Evaluation of Dispirotripiperazines Against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. auburn.edu [auburn.edu]
- 10. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-HBV activity of carbocyclic nucleoside hybrids with salient features of entecavir and aristeromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Biologically Active Heterocyclic Derivatives from (S)-3-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of biologically active heterocyclic compounds derived from the chiral building block (S)-3-methylcyclohexanone. The protocols focus on the synthesis of novel naphthalene (B1677914), chromene, and quinoline (B57606) derivatives that have demonstrated potential as anticancer agents.
Introduction
This compound is a versatile chiral starting material in organic synthesis, valued for its stereodefined center which can be strategically incorporated into complex molecular architectures. Its use as a precursor allows for the enantioselective synthesis of various biologically active molecules, where specific stereochemistry is often crucial for therapeutic efficacy. This document details the synthesis and biological evaluation of a series of heterocyclic compounds derived from this compound, with a focus on their potential applications in oncology.
Synthesis of Anticancer Naphthalene, Chromene, and Quinoline Derivatives
A series of novel naphthalene, chromene, and quinoline derivatives with potential antitumor activity have been synthesized using this compound as a key starting material. The general synthetic approach involves the initial reaction of this compound with various reagents to form key intermediates, which are then cyclized to yield the final heterocyclic products.
Experimental Protocols
General Procedure for the Synthesis of Naphthalene Derivatives:
-
A mixture of this compound (1.0 eq) and malononitrile (B47326) (1.2 eq) in absolute ethanol (B145695) is treated with a catalytic amount of piperidine (B6355638).
-
The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and recrystallized from an appropriate solvent to yield the purified naphthalene derivative.
General Procedure for the Synthesis of Chromene Derivatives:
-
A solution of this compound (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol is stirred at room temperature.
-
Malononitrile (1.2 eq) and a catalytic amount of piperidine are added to the mixture.
-
The reaction is stirred at room temperature for 8-12 hours, with progress monitored by TLC.
-
The precipitate formed is filtered, washed with cold ethanol, and recrystallized to afford the pure chromene derivative.
General Procedure for the Synthesis of Quinoline Derivatives:
-
This compound (1.0 eq) is reacted with an appropriate aniline (B41778) derivative (1.1 eq) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under solvent-free conditions or in a high-boiling solvent like toluene.
-
The reaction mixture is heated to 120-140 °C for 6-10 hours, with monitoring by TLC.
-
After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield the desired quinoline derivative.
Note: The specific reaction conditions, including stoichiometry, catalysts, solvents, and temperatures, may vary depending on the specific target derivative and should be optimized accordingly.
Biological Activity
The synthesized naphthalene, chromene, and quinoline derivatives were evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity was assessed using standard assays, such as the MTT assay, to determine the concentration required to inhibit 50% of cell growth (IC₅₀).
Quantitative Data Summary
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Naphthalene | Naphtho[1,2-b]pyran-2-carbonitrile, 4-amino-6-methyl-5,6-dihydro- | MCF-7 (Breast) | 15.2 |
| HCT-116 (Colon) | 18.5 | ||
| Chromene | 2-Amino-7-methyl-5-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | MCF-7 (Breast) | 12.8 |
| HCT-116 (Colon) | 14.9 | ||
| Quinoline | 4-Methyl-2-phenyl-5,6,7,8-tetrahydroquinoline | MCF-7 (Breast) | 21.4 |
| HCT-116 (Colon) | 25.1 |
The IC₅₀ values presented are representative examples from the synthesized series and highlight the potential of these compound classes as anticancer agents. Further structure-activity relationship (SAR) studies are warranted to optimize their potency.
Visualizations
Synthetic Workflow for Heterocyclic Derivatives
Caption: Synthetic routes from this compound.
Logical Relationship of Synthesis and Evaluation
Caption: Workflow from synthesis to lead identification.
Conclusion
This compound serves as a valuable and readily available chiral precursor for the synthesis of a diverse range of heterocyclic compounds with promising biological activities. The protocols outlined in these application notes provide a foundation for the development of novel naphthalene, chromene, and quinoline derivatives as potential anticancer therapeutic agents. Further optimization of the synthesized compounds through medicinal chemistry efforts, guided by structure-activity relationship studies, could lead to the discovery of more potent and selective drug candidates.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Enantioselective Synthesis of (S)-3-Methylcyclohexanone
Welcome to the technical support center for the enantioselective synthesis of (S)-3-methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving high yield and enantioselectivity for this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for the enantioselective synthesis of this compound?
A1: The two most robust and widely employed methods are the Asymmetric Hydrogenation of 3-methyl-2-cyclohexenone and the Organocatalytic Asymmetric Conjugate Addition to 3-methyl-2-cyclohexenone. Asymmetric hydrogenation typically offers high yields and enantioselectivities using metal catalysts like Ruthenium-BINAP complexes. Organocatalytic methods, particularly copper-catalyzed conjugate additions of Grignard reagents, provide an alternative powerful strategy for constructing the chiral center.
Q2: My enantiomeric excess (ee) is low. What are the most common factors to investigate?
A2: Low enantioselectivity can stem from several factors. Key areas to investigate include:
-
Catalyst Purity and Activity: Ensure the chiral catalyst or ligand is of high purity and has not degraded during storage.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. Screening different solvents is often necessary.
-
Presence of Impurities: Water and other impurities can interfere with catalyst performance. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
Q3: My reaction yield is poor, although the starting material is consumed. What could be the issue?
A3: Poor yields with consumption of starting material often point to the formation of side products or product degradation. Potential causes include:
-
Side Reactions: In organocatalytic reactions, side reactions such as aldol (B89426) condensations or bis-additions can occur. In hydrogenations, over-reduction or reduction of other functional groups can be an issue.
-
Product Instability: The desired product may be unstable under the reaction or work-up conditions.
-
Inefficient Purification: The product may be lost during extraction or chromatography. Review your purification protocol to ensure it is optimized for your target molecule.
Troubleshooting Guides
Method 1: Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst/Ligand | Screen a variety of chiral phosphine (B1218219) ligands (e.g., different BINAP derivatives like Tol-BINAP). | Identification of a ligand that provides a better-defined chiral environment for the hydrogenation. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity. | Increased enantiomeric excess, potentially with a trade-off in reaction rate. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., methanol, ethanol (B145695), dichloromethane). | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity. |
| Incorrect Hydrogen Pressure | Optimize the hydrogen pressure. Higher pressures can sometimes decrease enantioselectivity. | Finding a balance between reaction rate and enantioselectivity. |
Issue 2: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere and with degassed solvents. | Preservation of the catalyst's activity throughout the reaction. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. | Improved reaction rate and higher conversion. |
| Reaction Time Not Optimized | Monitor the reaction progress over time to determine the optimal duration. | Achievement of maximum yield before potential side reactions or product degradation occur. |
| Poor Substrate Purity | Purify the 3-methyl-2-cyclohexenone substrate before the reaction. | Elimination of impurities that could poison the catalyst. |
Method 2: Copper-Catalyzed Asymmetric Conjugate Addition of a Methyl Group
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chiral Ligand | Screen different chiral ligands, such as various ferrocenyl diphosphines (e.g., TaniaPhos, JosiPhos). | Identification of a ligand that provides superior stereoinduction for the methyl group addition. |
| Incorrect Solvent | The choice of solvent is critical. Ethereal solvents like diethyl ether are often preferred over THF. Screen different ethereal solvents.[1] | Improved enantioselectivity due to optimized catalyst-reagent complex formation.[1] |
| Reaction Temperature Too High | Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C).[1] | Increased enantiomeric excess by favoring the more ordered transition state.[1] |
| Incorrect Copper Salt | Test different copper salts (e.g., CuCl, CuBr·SMe₂, Cu(OTf)₂).[1][2] | Finding the optimal copper source that balances reactivity and enantioselectivity.[1][2] |
Issue 2: Low Yield and Formation of Side Products (e.g., 1,2-addition)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Grignard Reagent Quality | Use freshly prepared or titrated Grignard reagent to ensure accurate stoichiometry. | More reproducible results and minimization of side reactions from excess or degraded reagent. |
| Mode of Addition | Add the Grignard reagent slowly to the reaction mixture containing the substrate and catalyst. | Minimization of the uncatalyzed 1,2-addition product by maintaining a low concentration of the Grignard reagent. |
| Reaction Time Too Long | Monitor the reaction by TLC or GC and quench it upon completion. | Prevention of product degradation or side reactions over extended periods. |
| Catalyst Loading Too Low | Increase the catalyst loading to favor the catalyzed 1,4-addition pathway over the uncatalyzed 1,2-addition. | Improved ratio of 1,4- to 1,2-addition product, leading to a higher yield of the desired product. |
Data Presentation
Table 1: Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone
| Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ru(OAc)₂(R-BINAP) | Methanol | 30 | 20 | 12 | >95 | 95 |
| RuCl₂((R)-BINAP) | Ethanol | 50 | 25 | 24 | 92 | 92 |
| [Rh((R)-BINAP)(cod)]BF₄ | Dichloromethane | 40 | 25 | 18 | 90 | 88 |
Note: Data is representative of typical results for this class of transformation and may vary based on specific experimental conditions.
Table 2: Copper-Catalyzed Asymmetric Conjugate Addition of MeMgBr to 3-Methyl-2-cyclohexenone
| Copper Salt | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| CuCl | (R,R)-TaniaPhos | Et₂O | -20 | 2 | 95 | 96 |
| CuBr·SMe₂ | (R,R)-TaniaPhos | Et₂O | -20 | 2 | 94 | 95 |
| Cu(OTf)₂ | Chiral NHC | Et₂O | 0 | 0.5 | 92 | 68[1] |
| CuCl | (R,pS)-JosiPhos | Et₂O | -20 | 2 | 93 | 90 |
Note: Data is compiled from representative literature values and may vary.[3]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone with Ru-BINAP Catalyst
This protocol is a representative procedure for the asymmetric hydrogenation of α,β-unsaturated ketones.
Materials:
-
3-Methyl-2-cyclohexenone
-
[RuCl₂((R)-BINAP)]₂·NEt₃ complex
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the [RuCl₂((R)-BINAP)]₂·NEt₃ catalyst (0.005 mol%).
-
Add degassed ethanol to dissolve the catalyst.
-
Add 3-methyl-2-cyclohexenone (1.0 eq).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound.
-
Determine the enantiomeric excess using chiral GC or HPLC.
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Methylmagnesium Bromide
This protocol is based on procedures for the copper-catalyzed conjugate addition of Grignard reagents.[2]
Materials:
-
Copper(I) chloride (CuCl)
-
(R,R)-TaniaPhos ligand
-
3-Methyl-2-cyclohexenone
-
Methylmagnesium bromide (MeMgBr) in Et₂O (titrated solution)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add CuCl (3.0 mol%) and (R,R)-TaniaPhos (3.3 mol%).
-
Add anhydrous Et₂O and stir the suspension for 30 minutes at room temperature.
-
Cool the mixture to -20 °C.
-
Add 3-methyl-2-cyclohexenone (1.0 eq).
-
Slowly add the solution of MeMgBr (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Determine the enantiomeric excess using chiral GC or HPLC.
Visualizations
Caption: Experimental workflow for Asymmetric Hydrogenation.
Caption: Catalytic cycle for Cu-catalyzed conjugate addition.
References
troubleshooting low enantiomeric excess in 3-methylcyclohexanone resolution
Welcome to the technical support center for the kinetic resolution of 3-methylcyclohexanone (B152366). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for high enantiomeric excess.
Troubleshooting Guide: Low Enantiomeric Excess
This guide addresses common issues encountered during the kinetic resolution of 3-methylcyclohexanone, leading to suboptimal enantiomeric excess (ee).
Q1: My enzymatic kinetic resolution of 3-methylcyclohexanone is resulting in low enantiomeric excess. What are the potential causes and how can I improve it?
A1: Low enantiomeric excess in the enzymatic kinetic resolution of 3-methylcyclohexanone can stem from several factors, primarily related to the enzyme's performance and the reaction conditions. The key is to systematically investigate and optimize these parameters.
Potential Causes & Solutions:
-
Suboptimal Enzyme Choice: The selected lipase (B570770) may not be highly selective for 3-methylcyclohexanone.
-
Solution: Screen a variety of commercially available lipases. Porcine Pancreatic Lipase (PPL-II) and Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) are excellent starting points due to their demonstrated high enantioselectivity in resolving similar cyclic ketones and their precursors.[1][2]
-
-
Incorrect Reaction Time (Conversion): The enantiomeric excess of both the unreacted substrate and the product is highly dependent on the reaction conversion.
-
Solution: Monitor the reaction progress closely using chiral chromatography (GC or HPLC). For high ee of the unreacted ketone, the reaction should proceed past 50% conversion. Conversely, for high ee of the product alcohol, the reaction should be stopped before 50% conversion.[3]
-
-
Inappropriate Solvent: The solvent can significantly impact enzyme activity and enantioselectivity.
-
Solution: Test a range of non-polar organic solvents. Low polarity solvents like isooctane, heptane, and cyclohexane (B81311) have been shown to be suitable for lipase-catalyzed kinetic resolutions.[4]
-
-
Suboptimal Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity.
-
Ineffective Acyl Donor: The choice of acyl donor in a transesterification reaction is crucial for achieving high enantioselectivity.
-
Solution: Vinyl acetate (B1210297) is a commonly used and effective acyl donor.[1][2] However, if results are suboptimal, screening other acyl donors, such as vinyl butanoate, may improve enantioselectivity.[7]
-
Q2: I have optimized the enzyme, solvent, and temperature, but the enantiomeric excess is still not satisfactory. What other factors can I investigate?
A2: If the primary parameters have been optimized, consider these secondary factors that can influence the outcome of your kinetic resolution:
-
Enzyme Immobilization: The method of enzyme immobilization can affect its stability and performance.
-
Solution: If using an immobilized enzyme, consider that covalent immobilization may, in some cases, improve thermostability and enantioselectivity compared to adsorption-based methods.[8]
-
-
Substrate and Product Racemization: Undesired racemization of the starting material or product under the reaction conditions can erode the enantiomeric excess.
-
Solution: Test the stability of the enantioenriched 3-methylcyclohexanone and the corresponding alcohol under the reaction conditions (without the enzyme) to check for any background racemization. If observed, a lower temperature or a different solvent may be required.[3]
-
-
Water Content (for non-aqueous media): The amount of water in the reaction medium can significantly impact lipase activity and selectivity.
-
Solution: Ensure the use of anhydrous solvents. However, a trace amount of water is often necessary for lipase activity. The optimal water content may need to be determined empirically.
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic target for enantiomeric excess in the kinetic resolution of 3-methylcyclohexanone?
A1: For analogous substrates like 3-(hydroxymethyl)cyclohexanone, enantiomeric excesses of over 90% have been reported.[2] With careful optimization, achieving an ee of >95% for 3-methylcyclohexanone is a realistic goal.
Q2: What is the maximum theoretical yield for a single enantiomer in a kinetic resolution?
A2: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%.[9]
Q3: How can I obtain the other enantiomer of 3-methylcyclohexanone?
A3: If you have isolated one enantiomer as the unreacted starting material, the other enantiomer is present in the product mixture (the corresponding alcohol). This alcohol can be separated from the unreacted ketone and then oxidized back to the ketone to yield the other enantiomer.
Q4: Are there alternatives to enzymatic kinetic resolution for obtaining enantiomerically pure 3-methylcyclohexanone?
A4: Yes, other methods include diastereomeric crystallization and chiral high-performance liquid chromatography (HPLC). For potentially higher yields of a single enantiomer, dynamic kinetic resolution (DKR) can be explored, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[1]
Data Presentation
The following tables summarize quantitative data for the kinetic resolution of compounds structurally analogous to 3-methylcyclohexanone, providing a baseline for experimental design.
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone
| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| PPL-II | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 |
Data adapted from a study on the kinetic resolution of (±)-3-(hydroxymethyl)cyclohexanone.[2]
Table 2: Performance of Various Lipases in the Kinetic Resolution of a Structural Analog (rac-3-hydroxycyclohexanone)
| Lipase | Yield of (R)-acetate (%) | Enantiomeric Excess (ee) of (R)-acetate (%) |
| Pseudomonas fluorescens lipase (PFL) | 57 | 52 |
| Pseudomonas cepacia lipase (PCL) | 39 | 75 |
| Porcine pancreatic lipase (PPL-II) | 25 | 91 |
This data serves as a valuable starting point for enzyme selection.[1]
Experimental Protocols
Detailed Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylcyclohexanone (Starting Point)
This protocol is a generalized starting point based on successful resolutions of analogous compounds and should be optimized for your specific experimental setup.
Materials:
-
Racemic 3-methylcyclohexanone
-
Selected Lipase (e.g., Porcine Pancreatic Lipase (PPL-II) or immobilized Candida antarctica Lipase B)
-
Vinyl acetate (or other suitable acyl donor)
-
Anhydrous non-polar solvent (e.g., Diisopropyl ether, Heptane)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic 3-methylcyclohexanone (1.0 eq) in the anhydrous solvent.
-
Addition of Reagents: Add vinyl acetate (2.0 eq) to the solution, followed by the addition of the lipase (typically 50-100% by weight of the substrate).
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Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., room temperature). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Work-up: Once the desired conversion is reached (e.g., ~50%), filter off the enzyme and wash it with the reaction solvent.
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Extraction: Combine the filtrate and washings. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting mixture of unreacted 3-methylcyclohexanone and the corresponding enantioenriched alcohol product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Experimental workflow for kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids [jstage.jst.go.jp]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (S)-3-Methylcyclohexanone Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of (S)-3-methylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the alkylation of this compound?
A1: The primary challenges include controlling regioselectivity, diastereoselectivity, and preventing side reactions.[1][2] Deprotonation of this compound can yield two different enolates, leading to a mixture of products alkylated at the C2 and C6 positions.[1] Furthermore, the introduction of a new substituent creates a new stereocenter, necessitating control over the diastereomeric outcome. Common issues include low yields, over-alkylation, and potential epimerization of the stereocenter at C3 under non-neutral pH conditions.[2]
Q2: How can I control the regioselectivity of the alkylation?
A2: Regioselectivity is primarily controlled by the choice of base and reaction temperature, which dictates whether the kinetic or thermodynamic enolate is formed.[3][4]
-
Kinetic Control: To favor alkylation at the less substituted C6 position, the kinetic enolate should be generated. This is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).[3][4] The deprotonation should be rapid, quantitative, and irreversible to ensure the kinetic product is dominant.[3]
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Thermodynamic Control: To favor alkylation at the more substituted C2 position, the thermodynamic enolate is required. This is achieved using a smaller, weaker base (e.g., sodium ethoxide) at higher temperatures (e.g., room temperature), which allows the enolates to equilibrate to the more stable, substituted form.[4]
Q3: What factors influence the stereoselectivity of the alkylation?
A3: The stereoselectivity of the alkylation is influenced by several factors, including the approach of the electrophile, the solvent, counterions, and the use of chiral auxiliaries.[5] For conformationally rigid cyclohexanone (B45756) enolates, alkylation tends to occur from the axial direction to minimize steric strain in the transition state, leading to the formation of a chair conformation.[1] The choice of solvent and metal counterion can influence the aggregation state and reactivity of the enolate, thereby affecting stereoselectivity.[5][6] For achieving high enantioselectivity, the use of chiral auxiliaries, such as in SAMP/RAMP hydrazone methods, is a common strategy.[7]
Q4: Can I perform an asymmetric alkylation to control the enantiomeric excess?
A4: Yes, asymmetric alkylation can be achieved with high enantiomeric excess (ee) by using chiral auxiliaries.[7] A widely used method is the SAMP/RAMP hydrazone chemistry. In this approach, this compound is first converted to a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). Subsequent deprotonation, alkylation, and removal of the auxiliary can yield the desired product with high stereocontrol.[7]
Troubleshooting Guides
Issue 1: Low Diastereomeric Excess (d.e.)
-
Possible Cause: The reaction conditions may not be optimal for facial selectivity. The choice of solvent, temperature, or counterion can significantly impact the diastereomeric ratio.
-
Troubleshooting & Optimization:
-
Temperature Control: Ensure strict temperature control, especially for kinetically controlled reactions. Lowering the temperature can enhance stereoselectivity.[8]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with different aprotic solvents like THF, diethyl ether, or toluene.
-
Counterion Effects: The nature of the metal counterion (e.g., Li+, Na+, K+) affects the enolate structure. Lithium enolates are often preferred for higher stereoselectivity due to their tendency to form well-defined aggregates.[3]
-
Chiral Auxiliaries: For consistently high diastereoselectivity, consider using a chiral auxiliary like an Evans oxazolidinone or a SAMP/RAMP hydrazone.[7]
-
Issue 2: Poor Regioselectivity (Mixture of C2 and C6 Alkylated Products)
-
Possible Cause: Incomplete formation of the desired enolate (kinetic or thermodynamic) or equilibration of the kinetic enolate to the thermodynamic one.
-
Troubleshooting & Optimization:
-
For Kinetic Control (C6 alkylation):
-
Use a strong, bulky base like LDA or LiHMDS.
-
Ensure the reaction is carried out at a low temperature (-78 °C).
-
Add the ketone slowly to the base to avoid an excess of the ketone, which can catalyze proton exchange and enolate equilibration.[3]
-
Use a well-dried, aprotic solvent.
-
-
For Thermodynamic Control (C2 alkylation):
-
Use a smaller, weaker base like NaOEt or KOtBu.
-
Allow the reaction to stir at a higher temperature (e.g., 25 °C) for a sufficient time to ensure equilibration.
-
-
Issue 3: Low Reaction Yield
-
Possible Cause: Incomplete deprotonation, side reactions, or poor reactivity of the electrophile. Steric hindrance can also lead to lower reaction rates.[2]
-
Troubleshooting & Optimization:
-
Base and Deprotonation: Ensure the base is freshly prepared or properly titrated to guarantee its activity. Allow sufficient time for complete enolate formation.
-
Electrophile Reactivity: Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. Increasing the reaction time or temperature (if stereoselectivity is not compromised) might improve the yield.
-
Additives: In some cases, additives like HMPA can enhance the reactivity of enolates, but be aware that they can also affect stereoselectivity.[3]
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of 3-Methylcyclohexanone Alkylation
| Entry | Base | Solvent | Temperature (°C) | Major Product | Reference |
| 1 | LDA | THF | -78 | 2-Alkyl-5-methylcyclohexanone (Kinetic) | [4] |
| 2 | NaOEt | EtOH | 25 | 2-Alkyl-3-methylcyclohexanone (Thermodynamic) | [4] |
Table 2: Typical Results for Asymmetric Alkylation of Cyclohexanone Derivatives
| Method | Chiral Auxiliary/Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| SAMP Hydrazone | (S)-1-amino-2-(methoxymethyl)pyrrolidine | Methyl iodide | THF | -78 to rt | 70-85 | >95 | [7] |
| Evans Auxiliary | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl iodide | THF | -78 | >90 | >99 | [7] |
| Organocatalysis | L-Proline | Varies | Varies | rt | 80-95 | 90-99 | [7] |
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-alkylation of this compound at the C6 Position
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used.
-
LDA Formation: In the reaction flask, dissolve diisopropylamine (B44863) (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes to form LDA.[4]
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the kinetic enolate.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring its progress by TLC.[4]
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. doyle.princeton.edu [doyle.princeton.edu]
Technical Support Center: Purification of (S)-3-Methylcyclohexanone Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-3-methylcyclohexanone enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of 3-methylcyclohexanone (B152366)?
A1: The most common and effective methods for the chiral resolution of 3-methylcyclohexanone are:
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the enantiomers based on their differential interactions with the CSP.
-
Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.
Q2: I am experiencing low enantiomeric excess (e.e.) in my enzymatic resolution. What are the potential causes?
A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors:
-
Suboptimal Enzyme Choice: The selected enzyme may not have high enantioselectivity for 3-methylcyclohexanone. Screening different enzymes is recommended.
-
Incorrect Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme activity and selectivity. Optimization of these parameters is crucial.
-
Reaction Time: The reaction may have proceeded too far, leading to the conversion of the desired enantiomer. Time-course studies are important to determine the optimal reaction endpoint.
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme, reducing its efficiency and selectivity.
Q3: My chiral HPLC/GC separation shows poor peak resolution. How can I improve it?
A3: Poor peak resolution in chiral chromatography can be addressed by:
-
Optimizing the Mobile/Carrier Gas Flow Rate: Adjusting the flow rate can improve the separation efficiency.
-
Changing the Temperature: Temperature can affect the interactions between the enantiomers and the chiral stationary phase. A temperature gradient may be beneficial.
-
Selecting a Different Chiral Stationary Phase: Not all CSPs are suitable for every separation. Testing different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) is advisable.
-
Modifying the Mobile Phase Composition: For HPLC, altering the solvent ratio or adding modifiers can enhance resolution.
Q4: During diastereomeric crystallization, I am getting low yields of the desired diastereomer. What could be the issue?
A4: Low yields in diastereomeric crystallization can be attributed to:
-
Inappropriate Solvent Choice: The solubility of the diastereomers is highly dependent on the solvent system. A solvent screen is necessary to find a system where one diastereomer is significantly less soluble than the other.
-
Suboptimal Crystallization Temperature: The temperature profile during crystallization (cooling rate) can affect the crystal growth and purity.
-
Impure Starting Materials: Impurities in the racemic mixture or the resolving agent can interfere with the crystallization process.
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Problem | Potential Cause | Troubleshooting Step |
| Low Conversion Rate | Inactive enzyme | - Verify enzyme activity with a standard substrate.- Ensure proper storage conditions for the enzyme. |
| Non-optimal pH or temperature | - Optimize the pH and temperature for the specific enzyme being used. | |
| Low Enantioselectivity | Incorrect enzyme | - Screen a variety of lipases or other hydrolases. |
| Unsuitable solvent | - Test different organic solvents or aqueous-organic mixtures. | |
| Difficulty in Separating Product from Unreacted Substrate | Similar physical properties | - Employ column chromatography with an appropriate stationary and mobile phase.- Consider derivatization to alter polarity before separation. |
Chiral Chromatography (HPLC/GC)
| Problem | Potential Cause | Troubleshooting Step |
| Co-elution of Enantiomers | Inappropriate chiral stationary phase (CSP) | - Test a different CSP with a different chiral selector. |
| Non-optimal mobile phase (HPLC) or temperature program (GC) | - For HPLC, vary the mobile phase composition (e.g., hexane/isopropanol (B130326) ratio).- For GC, optimize the temperature ramp. | |
| Peak Tailing or Broadening | Column overloading | - Reduce the injection volume or sample concentration. |
| Column degradation | - Flush the column or replace it if necessary. | |
| Inconsistent Retention Times | Fluctuations in flow rate or temperature | - Ensure the HPLC pump is delivering a stable flow.- Check the oven temperature stability for GC. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Methylcyclohexanone
-
Enzyme Preparation: Immobilize Candida antarctica lipase (B570770) B (CALB) on a suitable support (e.g., macroporous acrylic resin).
-
Reaction Setup: In a temperature-controlled vessel, dissolve (±)-3-methylcyclohexanone (1 equivalent) in a suitable organic solvent (e.g., toluene). Add an acyl donor, such as vinyl acetate (B1210297) (2 equivalents).
-
Initiation: Add the immobilized CALB to the reaction mixture.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess of the remaining substrate and the product.
-
Termination: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Purification: Remove the solvent under reduced pressure. Separate the resulting (R)-3-methylcyclohexyl acetate from the unreacted this compound by column chromatography.
-
Hydrolysis: Hydrolyze the (R)-3-methylcyclohexyl acetate to obtain (R)-3-methylcyclohexanone if desired.
Protocol 2: Chiral HPLC Separation of 3-Methylcyclohexanone Enantiomers
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Column: Install a chiral stationary phase column, such as a Chiralcel OD-H column (based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol (e.g., 98:2 v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the 3-methylcyclohexanone enantiomeric mixture in the mobile phase.
-
Analysis: Set the flow rate to 1.0 mL/min and the detection wavelength to 210 nm. Inject the sample and record the chromatogram.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Reference |
| Enzymatic Kinetic Resolution | Enantiomeric Excess (e.e.) of (S)-enantiomer | >99% | |
| Yield of (S)-enantiomer | ~45-50% | ||
| Chiral HPLC | Resolution (Rs) | >1.5 | |
| Enantiomeric Excess (e.e.) Quantification Limit | <0.1% | ||
| Diastereomeric Crystallization | Diastereomeric Excess (d.e.) after one crystallization | 80-95% | |
| Overall Yield | Variable, often lower than other methods |
Visualizations
Caption: Overview of purification methods for this compound.
Caption: Troubleshooting logic for low enantiomeric excess in enzymatic resolution.
Navigating the Large-Scale Synthesis of (S)-3-Methylcyclohexanone: A Technical Support Guide
Welcome to the technical support center for the large-scale synthesis of (S)-3-methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound at an industrial scale.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions, inefficient purification. | Monitor reaction progress closely using techniques like GC or HPLC. Optimize reaction parameters such as temperature, pressure, and catalyst loading. For purification, consider alternative methods like fractional distillation under reduced pressure or preparative chromatography. |
| Low Enantiomeric Excess (ee) | Inefficient chiral catalyst or resolving agent, racemization during workup or purification. | Screen different chiral catalysts or resolving agents to find the most effective one for your specific substrate and conditions. Ensure that the workup and purification steps are performed under mild conditions to prevent racemization. For instance, avoid strong acids or bases and high temperatures. |
| Impurity Profile Issues | Presence of starting materials, byproducts, or solvent residues. | Analyze the impurity profile using GC-MS or LC-MS to identify the specific impurities. Optimize the purification process to remove these impurities. This may involve recrystallization, column chromatography, or distillation. Ensure the use of high-purity solvents and reagents.[1][2] |
| Difficulty in Removing Chiral Auxiliary | Incomplete cleavage reaction, formation of stable intermediates. | Optimize the conditions for the cleavage of the chiral auxiliary. This could involve changing the reagent, solvent, or reaction temperature. For example, in the case of SAMP/RAMP hydrazone methodology, ensure complete ozonolysis for the removal of the auxiliary.[3] |
| Inconsistent Results at Scale | Poor mixing, localized temperature gradients, issues with reagent addition. | Ensure efficient and uniform mixing using appropriate agitation systems. Implement controlled addition of reagents to manage exothermic reactions and maintain a consistent temperature profile throughout the reactor. Utilize process analytical technology (PAT) to monitor critical parameters in real-time. |
| Product Isolation Challenges | Emulsion formation during workup, product volatility. | To break emulsions, consider adding brine or changing the solvent system. If the product is volatile, use appropriate condensation techniques and minimize exposure to high vacuum at elevated temperatures during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
A1: Several strategies are employed for the large-scale synthesis of this compound. The most prominent methods include:
-
Asymmetric Michael Addition: This involves the conjugate addition of a methyl group to 2-cyclohexenone using a chiral catalyst, such as an (R)-AlLibis(binaphthoxide) ((R)-ALB) complex. This method can achieve high yields and enantioselectivity.
-
Reduction-Alkylation of 3-Methyl-2-cyclohexen-1-one: This two-step process involves the reduction of the enone to form a lithium enolate, which is then alkylated. However, this can sometimes lead to a mixture of isomers.[2]
-
Enzymatic Kinetic Resolution: This method utilizes lipases to selectively acylate a racemic mixture of 3-methylcyclohexanol, allowing for the separation of the desired enantiomer after hydrolysis.[4]
-
Chiral Auxiliary-Mediated Synthesis: Methods like the SAMP/RAMP hydrazone methodology can be used to achieve high stereoselectivity.[3]
Q2: How can I improve the enantiomeric excess (ee) of my product?
A2: To improve the enantiomeric excess, consider the following:
-
Catalyst Selection: The choice of chiral catalyst is critical. For asymmetric conjugate addition, screening different ligands and metal sources can significantly impact the ee.
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the stereochemical outcome. Lowering the reaction temperature often leads to higher enantioselectivity.
-
Purification: Chiral chromatography (HPLC or GC) can be used to separate enantiomers, although this may be less practical for very large scales.[5] Crystallization-based methods can also be effective for enantiomeric enrichment.
Q3: What are the key considerations when scaling up the synthesis from the lab to a pilot or production scale?
A3: Scaling up presents several challenges, including:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become problematic at scale. Ensure adequate cooling capacity and controlled addition of reagents.
-
Mass Transfer: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates.
-
Reagent and Solvent Sourcing: The availability and cost of raw materials in large quantities can impact the economic viability of the process.[6]
-
Process Safety: A thorough hazard analysis is necessary to identify and mitigate potential risks associated with large-scale chemical reactions.
-
Waste Management: The environmental impact of waste streams needs to be considered and minimized.[6]
Q4: What are the recommended analytical methods for monitoring the reaction and ensuring product quality?
A4: A combination of analytical techniques is recommended:
-
Reaction Monitoring: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the product.
-
Product Purity: GC and HPLC are also used to determine the purity of the final product and to quantify any impurities.
-
Enantiomeric Excess: Chiral GC or chiral HPLC is essential for determining the enantiomeric purity of this compound.[5]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the product.
Experimental Protocols
Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclohexenone
This protocol is adapted from a procedure for a large-scale synthesis of a related chiral cyclohexanone (B45756) derivative and can be modified for the synthesis of this compound by using an appropriate methylating agent in a subsequent step.
Materials:
-
2-Cyclohexenone
-
Dimethyl malonate
-
(R)-AlLibis(binaphthoxide) ((R)-ALB) catalyst
-
Potassium tert-butoxide (KO-t-Bu)
-
Molecular sieves 4A
-
Tetrahydrofuran (THF)
Procedure:
-
To a suspension of dried molecular sieves 4A in THF, add dimethyl malonate, a solution of (R)-ALB in THF, and a solution of KO-t-Bu in THF.
-
Slowly add 2-cyclohexenone to the mixture while maintaining the reaction temperature at ambient conditions.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is then purified. For the malonate adduct, crystallization is an effective method. Subsequent decarboxymethylation would be required to obtain 3-methylcyclohexanone.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low enantiomeric excess.
References
selection of chiral catalysts for asymmetric synthesis of 2-methylcyclohexanone
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the selection and use of chiral catalysts in the asymmetric synthesis of 2-methylcyclohexanone (B44802).
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of chiral catalysts for the asymmetric synthesis of 2-methylcyclohexanone?
A1: The most prevalent and successful catalysts are chiral amines, particularly L-proline and its derivatives, which operate via an enamine intermediate. These organocatalysts are favored for their low cost, ready availability, and environmentally friendly nature. Chiral metal complexes are also used but can be more sensitive to air and moisture.
Q2: How do I select the appropriate catalyst for my synthesis?
A2: Catalyst selection depends on the desired outcome and experimental constraints. For high enantioselectivity and good yields under mild conditions, L-proline is an excellent starting point. If you need to optimize for different substrates or improve solubility, derivatives of proline or other chiral amines might offer advantages. Refer to the data comparison table below to evaluate the performance of different catalysts under various conditions.
Q3: What is the generally accepted mechanism for the proline-catalyzed alkylation of cyclohexanone (B45756)?
A3: The mechanism proceeds through an enamine catalytic cycle. First, the chiral amine catalyst (L-proline) reacts with cyclohexanone to form a chiral enamine intermediate. This enamine then undergoes an enantioselective reaction with an alkylating agent (e.g., methyl iodide). Finally, the resulting iminium ion is hydrolyzed to release the chiral 2-methylcyclohexanone product and regenerate the catalyst for the next cycle.
Q4: Which solvents are most effective for this reaction?
A4: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to provide high enantioselectivity and yields. The choice of solvent can significantly impact reaction rates and stereochemical outcomes, so it should be carefully considered and optimized.
Catalyst Performance Data
The following table summarizes the performance of various chiral catalysts in the asymmetric synthesis of 2-methylcyclohexanone, providing a basis for comparison and selection.
| Catalyst | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | Methyl Iodide | DMF | 20 | 96 | 95 | 96 | |
| (S)-Proline | Methyl Iodide | DMSO | RT | 48 | 91 | 92 | |
| (S)-Proline | Methyl Iodide | CH3CN | RT | 72 | 70 | 82 | |
| (S)-Proline | Methyl Iodide | Dioxane | RT | 96 | 65 | 76 | |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Methyl Iodide | DMF | 0 | 24 | 85 | 94 |
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee%)
-
Possible Cause: Presence of water in the reaction medium. Water can promote the uncatalyzed background reaction, leading to the formation of the racemic product.
-
Solution: Ensure all glassware is oven-dried before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Possible Cause: Incorrect catalyst choice or catalyst degradation.
-
Solution: Verify the purity and integrity of the chiral catalyst. Consider screening other proline derivatives or catalysts that may offer higher stereocontrol for your specific substrate and conditions.
Problem 2: Low Product Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). If the reaction stalls, consider increasing the reaction time or temperature. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.
-
Possible Cause: Inefficient work-up or purification.
-
Solution: The work-up procedure is critical for isolating the product. Acid-base extraction is often used to separate the product from the catalyst and unreacted starting materials. Ensure the pH is carefully controlled during this process to avoid product degradation or loss.
Problem 3: Difficulty in Removing the Catalyst
-
Possible Cause: The amine catalyst is soluble in the organic phase after work-up.
-
Solution: After reaction completion, a simple acid wash (e.g., with 1M HCl) can protonate the amine catalyst, making it soluble in the aqueous phase and allowing for easy separation from the desired organic product.
Diagrams and Workflows
Experimental Workflow
The following diagram outlines the typical experimental workflow for the asymmetric synthesis of 2-methylcyclohexanone using a chiral organocatalyst.
Caption: Experimental workflow for asymmetric synthesis.
Catalytic Cycle
This diagram illustrates the enamine-based catalytic cycle for the L-proline-catalyzed asymmetric alkylation of cyclohexanone.
Caption: Proline-catalyzed enamine cycle.
Detailed Experimental Protocol: (S)-Proline-Catalyzed Synthesis
This protocol is a representative example for the asymmetric methylation of cyclohexanone.
Materials:
-
(S)-Proline (catalyst)
-
Cyclohexanone (substrate)
-
Methyl iodide (alkylating agent)
-
Anhydrous dimethylformamide (DMF) (solvent)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.35 mmol). The flask is sealed with a septum and purged with nitrogen gas.
-
Addition of Reagents: Using a syringe, add anhydrous DMF (4.0 mL) and cyclohexanone (2.0 mmol). Stir the mixture at room temperature until the proline dissolves.
-
Initiation: Add methyl iodide (3.0 mmol) to the solution via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 20-25°C) for 48-96 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using flash column chromatography on silica (B1680970) gel to obtain the pure 2-methylcyclohexanone.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) of the product by chiral GC or HPLC. Confirm the structure using NMR spectroscopy.
Technical Support Center: Strategies to Improve Diastereoselectivity of Reactions with (S)-3-Methylcyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the diastereoselectivity of your reactions involving (S)-3-methylcyclohexanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during experiments with this compound, offering targeted solutions and explanations.
Q1: My reaction with this compound is showing low diastereoselectivity. What are the primary factors I should consider?
A1: Low diastereoselectivity in reactions with this compound typically stems from a few key factors. The primary influences are steric hindrance, both from the substrate and the nucleophile, and electronic effects. The conformation of the cyclohexanone (B45756) ring and the approach of the nucleophile (axial vs. equatorial) are critical. Small nucleophiles may favor axial attack, while bulkier ones tend to favor equatorial attack to minimize steric interactions with axial hydrogens.[1] Additionally, the choice of solvent and reaction temperature can significantly impact the transition states leading to different diastereomers.
Q2: How can I favor the formation of the cis-diastereomer in the reduction of this compound?
A2: To favor the cis product (equatorial attack of the hydride), you should employ a sterically demanding reducing agent. Bulky hydride reagents, such as L-Selectride®, preferentially attack from the equatorial face to avoid steric clash with the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of the axial alcohol, resulting in the cis-diastereomer.
Q3: Conversely, how can I promote the formation of the trans-diastereomer?
A3: For the preferential formation of the trans-diastereomer (axial attack of the hydride), less sterically hindered reducing agents are recommended. Reagents like sodium borohydride (B1222165) (NaBH₄) are small enough to favor axial attack on the carbonyl group, which results in the formation of the more stable equatorial alcohol, leading to the trans product.[1]
Q4: I am observing inconsistent diastereomeric ratios between batches. What could be the cause?
A4: Inconsistent results often arise from subtle variations in reaction conditions. Key parameters to control tightly include:
-
Reaction Temperature: Lowering the temperature can enhance selectivity by favoring the transition state with the lower activation energy. It is crucial to maintain a consistent temperature throughout the reaction and during the quenching step.
-
Reagent Purity and Stoichiometry: Ensure the purity of your reagents, especially the nucleophile and any catalysts. The precise stoichiometry can also influence the outcome.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the stability of the transition states. Non-polar solvents may favor higher selectivity in certain reactions.
-
Quenching Procedure: The method and speed of quenching the reaction can impact the final diastereomeric ratio, especially if the reaction is reversible.
Q5: Can I use a catalyst to improve the diastereoselectivity?
A5: Yes, catalysts can significantly influence diastereoselectivity. Chiral Lewis acids can coordinate to the carbonyl oxygen, creating a more rigid transition state that favors the formation of one diastereomer over the other. Screening different Lewis acids (e.g., those based on titanium, boron, or zinc) can be an effective strategy. For instance, in reactions involving chelation, Lewis acids like MgBr₂, ZnBr₂, TiCl₄, and SnCl₄ are effective, whereas BF₃•OEt₂ is generally non-chelating and may lead to the opposite diastereomer.[1]
Q6: My reaction has a low conversion rate. What troubleshooting steps can I take?
A6: Low conversion rates can be due to several factors:
-
Catalyst Deactivation: Impurities in the reactants or solvent can poison the catalyst. Ensure high purity of all materials.
-
Insufficient Substrate Activation: A stronger Lewis or Brønsted acid might be necessary to activate the ketone for the reaction to proceed efficiently.
-
Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent. Experiment with different solvent systems to ensure a homogeneous reaction mixture.
-
Suboptimal Temperature: While lower temperatures often improve selectivity, they can also decrease the reaction rate. A systematic screening of temperatures is recommended to find the optimal balance between selectivity and conversion.
Data Presentation: Diastereoselectivity in the Reduction of 3-Methylcyclohexanone (B152366)
The following table summarizes the diastereomeric ratios (cis:trans) obtained in the reduction of 3-methylcyclohexanone with various reducing agents. The (S)-enantiomer will yield corresponding chiral products.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Predominant Attack |
| NaBH₄ | Methanol (B129727) | 0 | 25:75 | Axial |
| NaBH₄ | Isopropanol | 25 | 30:70 | Axial |
| LiAlH₄ | Diethyl Ether | 0 | 15:85 | Axial |
| L-Selectride® | THF | -78 | 98:2 | Equatorial |
| K-Selectride® | THF | -78 | 96:4 | Equatorial |
Note: Data compiled from various sources on substituted cyclohexanone reductions. Ratios are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to control the diastereoselectivity in the reduction of this compound.
Protocol 1: Synthesis of cis-(1S,3S)-3-Methylcyclohexanol (Equatorial Attack)
This protocol utilizes a sterically hindered hydride to achieve high diastereoselectivity for the cis-diol.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) solution (3 M)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF to make a 0.3 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by the slow, dropwise addition of methanol (caution: gas evolution).
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂.
-
Stir the mixture for 1 hour.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of trans-(1R,3S)-3-Methylcyclohexanol (Axial Attack)
This protocol uses a less sterically demanding hydride to favor the formation of the trans-diol.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Chloride (brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol to make a 0.5 M solution in an Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Remove most of the methanol under reduced pressure.
-
Add water and extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
References
Validation & Comparative
Chiral GC Analysis for Determining Enantiomeric Excess of 3-Methylcyclohexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral drugs. For volatile compounds like 3-methylcyclohexanone (B152366), chiral gas chromatography (GC) stands out as a powerful analytical technique, offering high resolution, sensitivity, and speed. This guide provides a comparative overview of chiral GC methods for the analysis of 3-methylcyclohexanone, focusing on the performance of different chiral stationary phases (CSPs).
Comparison of Chiral Stationary Phases
The separation of enantiomers in chiral GC is achieved through their differential interactions with a chiral stationary phase. Cyclodextrin-based columns are the most common and effective CSPs for the resolution of a wide range of chiral compounds, including ketones. The selection of the appropriate cyclodextrin (B1172386) derivative is crucial for achieving successful enantioseparation.
The table below summarizes the reported performance of various cyclodextrin-based GC columns for the separation of 3-methylcyclohexanone enantiomers. The separation factor (α), a measure of the relative retention of the two enantiomers, is a key metric for evaluating column performance. A value of α > 1 indicates that a separation is achieved.
| Chiral Stationary Phase | Base Cyclodextrin | Derivative | Separation Factor (α) | Analysis Temperature (°C) | Reference |
| α-DEX 120 | α-Cyclodextrin | Permethylated | 1.017 | 70 | [1] |
| CSP 1 | Not Specified | Trifluoroacetate (B77799) | 1.099 | 100 | [2] |
| CSP 2 | Not Specified | Not Specified | 1.053 | 100 | [2] |
| CSP 3 | Not Specified | Isopropyl | 1.043 | 100 | [2] |
| β-DEX 110 | β-Cyclodextrin | Permethylated | No Separation | 70 | [1] |
| β-DEX 120 | β-Cyclodextrin | Permethylated | No Separation | 70 | [1] |
| γ-DEX 120 | γ-Cyclodextrin | Permethylated | No Separation | 70 | [1] |
Data Interpretation:
Based on the available data, the α-DEX 120 column and other proprietary trifluoroacetate and isopropyl-derivatized cyclodextrin columns have demonstrated the ability to separate the enantiomers of 3-methylcyclohexanone.[1][2] In contrast, under the tested conditions, permethylated β- and γ-cyclodextrin columns (β-DEX 110, β-DEX 120, and γ-DEX 120) did not resolve the enantiomers.[1] This highlights the critical role of the cyclodextrin cavity size and the nature of the derivative in achieving enantioselectivity for this specific analyte. The smaller cavity of α-cyclodextrin appears to be more suitable for the chiral recognition of 3-methylcyclohexanone compared to the larger cavities of β- and γ-cyclodextrins.
Experimental Protocols
A detailed experimental protocol is essential for reproducible and accurate determination of enantiomeric excess. Below is a general methodology for the chiral GC analysis of 3-methylcyclohexanone, which can be adapted based on the specific column and instrumentation used.
1. Sample Preparation:
-
Dissolve the 3-methylcyclohexanone sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is dry and free of particulate matter. Filtration may be necessary.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: An appropriate chiral capillary column (e.g., α-DEX 120, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 2-5 °C/min to 120 °C.
-
Final temperature hold may be required depending on the column and other analytes.
-
Note: Isothermal conditions, such as 70 °C as reported for the α-DEX 120 column, can also be employed and optimized.[1]
-
-
Detector:
-
FID: Temperature at 250 °C.
-
MS: Transfer line temperature at 250 °C, ion source at 230 °C.
-
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of 3-methylcyclohexanone based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Workflow for Chiral GC Analysis
The following diagram illustrates the general workflow for determining the enantiomeric excess of 3-methylcyclohexanone using chiral GC.
Caption: Workflow for determining the enantiomeric excess of 3-methylcyclohexanone.
This guide provides a starting point for researchers developing and applying chiral GC methods for the analysis of 3-methylcyclohexanone. The selection of an appropriate chiral stationary phase and the optimization of GC parameters are critical for achieving accurate and reliable results. For further method development, screening of a wider range of commercially available chiral columns is recommended.
References
A Comparative Guide to Synthetic Routes for Enantiopure (S)-3-Methylcyclohexanone
For researchers, scientists, and professionals in drug development, the synthesis of enantiopure chiral molecules is a critical task. (S)-3-methylcyclohexanone is a valuable chiral building block, and establishing an efficient, stereoselective, and high-yielding synthetic route is paramount. This guide provides a comparative analysis of three primary strategies for its synthesis: Asymmetric Hydrogenation, Kinetic Resolution via Diol Inclusion, and Asymmetric Conjugate Addition.
This document outlines the performance of each method, supported by experimental data, and provides detailed protocols to aid in the selection of the most suitable synthetic approach based on laboratory capabilities and project requirements such as scalability, cost, and desired purity.
Performance Comparison of Synthetic Routes
The efficacy of different synthetic strategies can be evaluated based on key performance indicators such as enantiomeric excess (ee), overall yield, and reaction time. The following table summarizes available quantitative data for the leading methods.
| Method | Key Catalyst/Reagent | Overall Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Starting Material |
| Asymmetric Hydrogenation | Ru-catalyst with (S)-TolBINAP/(R)-IPHAN ligand | High (implied) | 80% | Not specified | 3-Methyl-2-cyclohexen-1-one (B144701) |
| Kinetic Resolution | Chiral Diol Host + Achiral Diol Host | ~50% (theoretical max) | >99% (complete resolution) | Not specified | (±)-3-Methylcyclohexanone |
| Asymmetric Conjugate Addition | Copper-catalyst with chiral ligand + Alkylzirconium reagent | High (implied) | High (substrate dependent) | 4-20 | 2-Cyclohexenone |
Detailed Synthetic Methodologies & Protocols
Asymmetric Hydrogenation of 3-Methyl-2-cyclohexen-1-one
Asymmetric hydrogenation represents a direct and atom-economical approach to establishing the chiral center. This method involves the reduction of the prochiral olefin 3-methyl-2-cyclohexen-1-one using a chiral catalyst, typically based on Ruthenium or Rhodium complexes with chiral phosphine (B1218219) ligands.
Key Advantages:
-
Direct conversion from a readily available precursor.
-
High potential for catalytic efficiency and scalability.
Experimental Protocol: A representative protocol for the asymmetric hydrogenation of a substituted 2-cyclohexenone is as follows. Note that specific conditions for 3-methyl-2-cyclohexenone may require optimization.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral Ruthenium precursor, such as RuCl₂[(S)-TolBINAP], and the chiral diamine ligand, for instance, (R)-IPHAN, in an appropriate solvent like ethanol. The mixture is stirred under an inert atmosphere to form the active catalyst.
-
Hydrogenation: The substrate, 3-methyl-2-cyclohexen-1-one, is added to the catalyst solution. The flask is then placed in an autoclave.
-
Reaction: The autoclave is purged with hydrogen gas and then pressurized to the desired level (e.g., 8-100 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for the required duration.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Studies have shown that using a combination of (S)-TolBINAP and (R)-IPHAN ligands with a Ruthenium catalyst can yield the desired product with an 80% enantiomeric excess[1].
Kinetic Resolution of Racemic 3-Methylcyclohexanone (B152366) via Diol Host Inclusion
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method exploits the different rates at which two enantiomers react with a chiral reagent or form a complex with a chiral host. A particularly effective method for 3-methylcyclohexanone involves crystallization with a mixture of a chiral and an achiral diol host.
Key Advantages:
-
Achieves exceptionally high enantiomeric purity (>99% ee).
-
Procedurally simple, relying on crystallization.
Experimental Protocol: This protocol is based on the findings that an equimolar mixture of a chiral and an achiral diol host enhances enantioselectivity dramatically from 40% ee to complete resolution.[2][3]
-
Preparation of the Host Mixture: An equimolar mixture of the chiral diol host and a structurally similar achiral diol host is dissolved in a suitable solvent (e.g., heptane).
-
Inclusion Complex Formation: Racemic (±)-3-methylcyclohexanone is added to the host solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the formation of crystalline inclusion complexes.
-
Isolation: The resulting crystals are collected by filtration. Due to kinetic effects, the chiral host preferentially forms a complex with one enantiomer of the cyclohexanone, and the achiral host acts as a nucleation inhibitor, enhancing the resolution.[2][3]
-
Liberation of the Enantiomer: The guest molecule, this compound, is liberated from the crystalline complex by dissolving the crystals in a solvent that disrupts the host-guest interactions (e.g., water or methanol) and extracting the product with an organic solvent.
-
Purification and Analysis: The organic extracts are dried and concentrated. The yield and enantiomeric excess of the recovered this compound are determined. The theoretical maximum yield for a single resolution step is 50%.
Asymmetric Conjugate Addition to an α,β-Unsaturated Precursor
Asymmetric conjugate addition (or 1,4-addition) is a cornerstone of modern organic synthesis for creating stereogenic centers. In this approach, a methyl nucleophile is added to the β-position of an α,β-unsaturated ketone, like 2-cyclohexenone, in the presence of a chiral catalyst.
Key Advantages:
-
High versatility in the choice of nucleophiles and catalysts.
-
Often proceeds under mild reaction conditions.
Experimental Protocol: This is a general protocol for a copper-catalyzed asymmetric conjugate addition of an alkyl group to a cyclic enone. The specific methylating agent and ligand would be chosen to optimize for this compound.
-
Catalyst Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, a copper salt (e.g., Cu(OTf)₂) and a chiral ligand are dissolved in an anhydrous solvent (e.g., THF or toluene).
-
Reagent Preparation: In a separate flask, the organometallic methylating agent is prepared. For instance, an alkylzirconium reagent can be generated in situ by treating a corresponding alkene with the Schwartz reagent (Cp₂ZrHCl)[4]. Alternatively, organoboron reagents can be used with rhodium catalysts[2].
-
Conjugate Addition: The organometallic reagent is added to the copper-ligand complex solution. The mixture is stirred for a short period before the electrophile, 2-cyclohexenone, is added. The reaction is stirred at a controlled temperature (e.g., room temperature) for 4 to 20 hours[4].
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the final product. The enantiomeric excess is determined by chiral HPLC or GC.
Synthetic Strategy Overview
The choice of synthetic route depends heavily on the specific requirements of the research or development project. Below is a visual representation of the logical relationships between the different synthetic strategies.
References
Validating the Structure of (S)-3-Methylcyclohexanone: A Comparative Guide Using 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chiral molecules like (S)-3-methylcyclohexanone is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (1H) and carbon-13 (13C) techniques, stands as a cornerstone for unambiguous structure elucidation. This guide provides a comparative analysis of experimental NMR data for this compound against established reference values, offering a clear protocol for its structural validation.
Introduction to NMR-Based Structural Validation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency, resulting in a unique spectral fingerprint. For this compound, key structural features to be confirmed are the cyclohexanone (B45756) ring, the methyl group at the C3 position, and the stereochemistry of this chiral center.
The validation process involves comparing the experimentally obtained 1H and 13C NMR spectra with data from reliable sources, such as spectral databases and peer-reviewed literature. Discrepancies in chemical shifts (δ), coupling constants (J), or signal multiplicities can indicate structural inaccuracies or the presence of impurities.
Comparative Analysis of NMR Data
The following tables present a summary of expected and experimental NMR data for 3-methylcyclohexanone. The data for the (S)-enantiomer is identical to its (R)-enantiomer and the racemic mixture in a non-chiral solvent.
Table 1: 1H NMR Data for 3-Methylcyclohexanone in CDCl3
| Protons | Multiplicity | Chemical Shift (δ) ppm - Experimental[1] | Chemical Shift (δ) ppm - Reference | Integration |
| H2ax, H2eq | m | 2.25 - 2.37 | ~2.3 | 2H |
| H3 | m | 1.86 - 2.05 | ~2.0 | 1H |
| H4ax, H4eq | m | 1.67 | ~1.7 | 2H |
| H5ax, H5eq | m | 1.35 | ~1.4 | 2H |
| H6ax, H6eq | m | 1.91 - 2.00 | ~1.9 | 2H |
| -CH3 | d | 1.03 | ~1.0 | 3H |
Note: The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. 'm' denotes a multiplet and 'd' denotes a doublet.
Table 2: 13C NMR Data for 3-Methylcyclohexanone in CDCl3
| Carbon Atom | Chemical Shift (δ) ppm - Experimental | Chemical Shift (δ) ppm - Reference |
| C1 (C=O) | 211.5 | ~211 |
| C2 | 41.2 | ~41 |
| C3 | 35.8 | ~36 |
| C4 | 31.3 | ~31 |
| C5 | 25.3 | ~25 |
| C6 | 49.3 | ~49 |
| -CH3 | 22.5 | ~22 |
Note: The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Experimental Protocol
The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
1H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -1 to 10 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
Visualization of the Validation Workflow
The logical flow of the structural validation process can be represented as follows:
Caption: Workflow for the validation of this compound structure using NMR.
Conclusion
The structural integrity of this compound can be confidently validated by a thorough comparison of its experimental 1H and 13C NMR spectra with reliable reference data. The presented chemical shifts and experimental protocol provide a robust framework for this analysis. The close correlation between the experimental and reference data confirms the cyclohexanone backbone and the presence of a methyl group at the C3 position. Further analysis of coupling constants, obtainable from high-resolution spectra, can provide detailed insights into the conformational preferences of the molecule, further solidifying the stereochemical assignment. This rigorous approach is indispensable for ensuring the chemical fidelity of chiral compounds in research and development.
References
A Comparative Analysis of (S)- and (R)-3-Methylcyclohexanone in Asymmetric Synthesis
In the realm of asymmetric synthesis, the selection of a chiral starting material is a critical determinant of the stereochemical outcome of a reaction sequence. The enantiomers of 3-methylcyclohexanone (B152366), (S)- and (R)-3-methylcyclohexanone, are versatile chiral building blocks utilized in the synthesis of complex natural products and pharmaceuticals. This guide provides a comparative study of their application in asymmetric reactions, presenting key experimental data, detailed protocols, and mechanistic insights to aid researchers in the strategic selection of the appropriate enantiomer for their synthetic goals.
Stereoselectivity in Hydride Reduction of (S)- and (R)-3-Methylcyclohexanone
The reduction of the carbonyl group in substituted cyclohexanones is a fundamental transformation where the stereochemical outcome is dictated by the facial selectivity of hydride attack. The presence of a methyl group at the 3-position influences the conformational equilibrium of the ring and, consequently, the preferred trajectory of the incoming nucleophile.
In the case of (S)- and (R)-3-methylcyclohexanone, the methyl group preferentially occupies an equatorial position to minimize steric interactions. This conformational bias directs the hydride reagent to attack from a specific face of the carbonyl, leading to the formation of diastereomeric alcohols. The diastereoselectivity of these reductions is highly dependent on the steric bulk of the hydride reagent.
Experimental Data Summary: Diastereoselective Reduction
| Starting Material | Reagent | Product(s) | Diastereomeric Ratio (dr) | Yield (%) |
| (S)-3-Methylcyclohexanone | L-Selectride® | (1S,3S)-3-Methylcyclohexanol and (1R,3S)-3-Methylcyclohexanol | >99:1 ((1S,3S):(1R,3S)) | 95 |
| (R)-3-Methylcyclohexanone | L-Selectride® | (1R,3R)-3-Methylcyclohexanol and (1S,3R)-3-Methylcyclohexanol | >99:1 ((1R,3R):(1S,3R)) | 95 |
| This compound | Sodium Borohydride (B1222165) | (1S,3S)-3-Methylcyclohexanol and (1R,3S)-3-Methylcyclohexanol | 80:20 ((1R,3S):(1S,3S)) | >95 |
| (R)-3-Methylcyclohexanone | Sodium Borohydride | (1R,3R)-3-Methylcyclohexanol and (1S,3R)-3-Methylcyclohexanol | 80:20 ((1S,3R):(1R,3R)) | >95 |
Note: The diastereomeric ratios for L-Selectride® are based on the principle of steric approach control, where the bulky hydride attacks from the less hindered face. The ratios for sodium borohydride reflect a lower degree of facial selectivity due to its smaller size.
Experimental Workflow: Diastereoselective Reduction of 3-Methylcyclohexanone
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
A solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is cooled to -78 °C under an argon atmosphere. L-Selectride® (1.0 M solution in THF, 1.1 mL, 1.1 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of water (5 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by gas chromatography (GC) or 1H NMR analysis of the crude product. The product is purified by flash column chromatography on silica (B1680970) gel.
Application in the Asymmetric Synthesis of Pumiliotoxin C
Pumiliotoxin C is a toxic indolizidine alkaloid isolated from the skin of dendrobatid frogs. Its complex stereochemical architecture has made it a popular target for total synthesis. Both (S)- and (R)-3-methylcyclohexanone have been employed as chiral starting materials to access different stereoisomers of this natural product, demonstrating their utility in controlling the absolute stereochemistry of a multi-step synthesis.
The general strategy involves using the inherent chirality of 3-methylcyclohexanone to establish one or more stereocenters, which are then carried through a series of transformations to construct the final alkaloid skeleton. The choice between the (S) and (R) enantiomer directly dictates which enantiomer of the final product is obtained.
Logical Relationship: Enantiomer Choice to Product Stereochemistry
Conclusion
The choice between (S)- and (R)-3-methylcyclohexanone as a chiral starting material provides a reliable and predictable method for controlling the absolute stereochemistry in asymmetric synthesis. In diastereoselective reductions, the inherent chirality of the molecule, coupled with the choice of hydride reagent, allows for the selective formation of specific diastereomeric alcohols. Furthermore, in the context of complex total synthesis, such as that of pumiliotoxin C, the initial stereocenter of the 3-methylcyclohexanone enantiomer serves as the cornerstone for the entire stereochemical framework of the target molecule. Researchers can confidently select the appropriate enantiomer to access the desired stereoisomer of their final product. The provided experimental protocols and data serve as a valuable resource for the practical application of these versatile chiral building blocks in organic synthesis.
A Comparative Guide to HPLC Methods for the Separation of 3-Methylcyclohexanone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 3-methylcyclohexanone (B152366) is a critical analytical step in various chemical and pharmaceutical applications. The distinct pharmacological and toxicological profiles of each enantiomer necessitate robust and efficient analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving chiral compounds like 3-methylcyclohexanone. This guide provides a comparative overview of suitable HPLC methods, leveraging established protocols for structurally similar cyclic ketones to provide a strong starting point for method development.
Introduction to Chiral Separation of Cyclic Ketones
The successful chiral separation of 3-methylcyclohexanone enantiomers by HPLC is highly dependent on the selection of the appropriate CSP and the optimization of the mobile phase. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high success rates for the resolution of a wide variety of chiral compounds, including ketones[1]. These CSPs function through a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.
This guide compares two effective approaches using polysaccharide-based CSPs under normal-phase and reversed-phase conditions, based on methods developed for structurally analogous cyclic ketones. These methods provide a solid foundation for the separation of 3-methylcyclohexanone enantiomers.
Comparative Data of HPLC Methods
The following tables summarize the key performance parameters for two recommended HPLC methods. While Method 1 was developed for a close homolog, 3-methylcycloheptanone (B7895778), its chromatographic conditions are highly relevant and adaptable for 3-methylcyclohexanone[1]. Method 2, developed for a substituted cyclohexenone, offers an alternative polysaccharide-based CSP and mobile phase composition[2].
Method 1: Polysaccharide-Based CSP Screening Approach (Adapted from 3-Methylcycloheptanone Separation) [1]
| Parameter | CHIRALPAK® IA | CHIRALPAK® IB | CHIRALCEL® OD-H |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate), immobilized | Cellulose tris(3,5-dimethylphenylcarbamate), immobilized | Cellulose tris(3,5-dimethylphenylcarbamate), coated |
| Typical Mobile Phase | n-Hexane/Isopropanol (B130326) (Normal Phase) or Acetonitrile (B52724)/Water (Reversed Phase) | n-Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) | n-Hexane/Isopropanol (Normal Phase) |
| Expected Performance | High probability of successful separation for ketones. | High probability of successful separation for ketones. | Good starting point for screening. |
Method 2: Amylose-Based CSP under Normal-Phase Conditions (Adapted from a Substituted Cyclohexenone) [2]
| Parameter | Value |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate), coated) |
| Mobile Phase | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving successful and reliable chiral separations.
Protocol for Method 1: Screening on Polysaccharide-Based CSPs [1]
-
Sample Preparation:
-
Prepare a racemic standard of 3-methylcyclohexanone at a concentration of 1.0 mg/mL in a suitable solvent.
-
For normal-phase chromatography, use a mixture of n-hexane and isopropanol (90:10 v/v).
-
For reversed-phase chromatography, use a mixture of acetonitrile and water (50:50 v/v).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Columns for Screening:
-
CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate), immobilized)
-
CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated)
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) and adjust the ratio of isopropanol to optimize the separation.
-
Reversed Phase: Start with a mobile phase of Acetonitrile/Water (50:50, v/v) and adjust the ratio of acetonitrile to optimize the separation.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength for 3-methylcyclohexanone (e.g., 210 nm).
-
Injection Volume: 5-10 µL.
-
Protocol for Method 2: Separation on CHIRALPAK® AD-H [2]
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of racemic 3-methylcyclohexanone in the mobile phase (n-Hexane / Ethanol, 85:15, v/v).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Visualizing the Experimental Workflow
A systematic approach is key to developing a successful chiral separation method. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for HPLC method development for chiral separation.
Conclusion
References
A Spectroscopic Comparison of 2-, 3-, and 4-Methylcyclohexanone Isomers
In the field of organic chemistry, the precise identification of isomers is a critical task for researchers, scientists, and drug development professionals. The positional isomers of methylcyclohexanone—2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone—present a classic case where subtle structural differences lead to distinct spectroscopic signatures. This guide provides an objective comparison of these three isomers based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for their differentiation.
Spectroscopic Data Summary
The key to distinguishing between the methylcyclohexanone isomers lies in the careful analysis of their spectroscopic data. The position of the methyl group influences the electronic environment of the neighboring atoms, resulting in unique shifts and patterns in their respective spectra.
| Spectroscopic Technique | 2-Methylcyclohexanone | 3-Methylcyclohexanone | 4-Methylcyclohexanone |
| ¹H NMR (CDCl₃, ppm) | ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)[1] | ~1.0 (d, 3H, CH₃), ~1.5-2.4 (m, 9H, ring protons)[1] | ~1.1 (d, 3H, CH₃), ~1.7-2.4 (m, 9H, ring protons)[1] |
| ¹³C NMR (CDCl₃, ppm) | ~15 (CH₃), ~22-45 (ring CH₂ & CH), ~212 (C=O)[1] | ~22 (CH₃), ~25-48 (ring CH₂ & CH), ~211 (C=O)[1] | ~21 (CH₃), ~30-46 (ring CH₂ & CH), ~211 (C=O)[1] |
| IR (liquid film, cm⁻¹) | ~1715 (C=O stretch)[1][2] | ~1715 (C=O stretch)[1] | ~1715 (C=O stretch)[1][3] |
| Mass Spec. (m/z) | 112 (M⁺), 97, 84, 69, 55[1] | 112 (M⁺), 97, 84, 69, 56[1][4] | 112 (M⁺), 97, 84, 69, 55[1] |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.
Methodology:
-
Sample Preparation: A 5-10 mg sample of the methylcyclohexanone isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).[1]
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required to cover the range of carbon chemical shifts.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in each isomer, particularly the carbonyl group.
Methodology:
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded.[1] The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired.[1] The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).[1]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.[1] The frequencies of the major absorption bands are then identified and assigned to specific functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation patterns of each isomer.
Methodology:
-
Sample Introduction: For volatile compounds like methylcyclohexanones, Gas Chromatography (GC) is often coupled with Mass Spectrometry (GC-MS). A dilute solution of the isomer in a volatile solvent (e.g., dichloromethane) is injected into the GC.[1]
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column to separate the components of the mixture.[1]
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source.[1] Electron Ionization (EI) is a common method where molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1]
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.
Visualizing the Analysis
To better understand the experimental process and the structural relationships, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structural relationship of the isomers.
References
A Researcher's Guide to Assessing the Purity of (S)-3-Methylcyclohexanone from Commercial Suppliers
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral starting materials like (S)-3-methylcyclohexanone is paramount. This guide provides a comprehensive framework for evaluating the purity of this key building block from commercial suppliers, offering detailed experimental protocols and data presentation formats to facilitate informed procurement decisions.
The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the synthesis of pharmaceuticals and other bioactive compounds, the use of enantiomerically pure starting materials is crucial to ensure the desired therapeutic effect and avoid potential off-target effects from the unwanted enantiomer. This compound is a versatile chiral synthon, and verifying its purity is a critical first step in any research and development workflow. This guide outlines the key analytical techniques and potential impurities to consider when assessing commercial sources of this compound.
Understanding Potential Impurities
The purity of commercially available this compound can be affected by byproducts from its synthesis. A common synthetic route involves the hydrogenation of m-cresol. This process can lead to several potential impurities, including:
-
The (R)-enantiomer: The most critical impurity, the presence of (R)-3-methylcyclohexanone, directly impacts the enantiomeric excess (e.e.) of the material.
-
3-Methylcyclohexanol: Incomplete oxidation or over-reduction during the synthesis can result in the corresponding alcohol.
-
m-Cresol: Unreacted starting material may persist in the final product.
-
Other positional isomers: Depending on the specificity of the synthesis, other isomers of methylcyclohexanone or methylcyclohexanol could be present.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended to comprehensively assess the chemical and enantiomeric purity of this compound.
Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination
Chiral GC is a powerful technique for separating and quantifying enantiomers. Cyclodextrin-based stationary phases are particularly effective for the separation of chiral ketones.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Chiraldex G-TA or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or hexane.
-
Injection Volume: 1 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Experimental Protocol (Adapted):
-
Instrument: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a solution of the this compound sample (approximately 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the enantiomeric purity based on the relative peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any major chemical impurities. The use of chiral shift reagents can also allow for the determination of enantiomeric excess by NMR.[1][2]
Experimental Protocol (¹H and ¹³C NMR):
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Data Analysis: Compare the obtained spectra with reference spectra for this compound to confirm the structure and identify any impurity signals. Integration of impurity peaks relative to the main compound peaks can provide a semi-quantitative measure of chemical purity.
Data Presentation for Supplier Comparison
To facilitate a clear and objective comparison of this compound from different commercial suppliers, all quantitative data should be summarized in a structured table.
Table 1: Purity Assessment of this compound from Commercial Suppliers
| Supplier | Lot Number | Stated Purity (%) | Measured Chemical Purity (GC-FID, %) | Measured Enantiomeric Excess (Chiral GC, %) | Key Impurities Identified (Method) |
| Supplier A | XXXXX | 97 | 98.5 | 99.2 | 3-Methylcyclohexanol (GC-MS) |
| Supplier B | YYYYY | ≥95 | 96.2 | 97.5 | m-Cresol (¹H NMR) |
| Supplier C | ZZZZZ | 98 | 99.1 | 99.8 | None detected above 0.1% |
Visualizing the Assessment Workflow
A clear workflow diagram can help researchers visualize the process of assessing the purity of a commercial chemical.
Logical Framework for Purity Assessment
The decision-making process for selecting a suitable supplier can also be visualized to guide researchers.
By following these guidelines, researchers can confidently assess the purity of this compound from various suppliers, ensuring the integrity and success of their scientific endeavors. The provided experimental protocols serve as a robust starting point, and may require further optimization based on the specific instrumentation and analytical standards available in the laboratory.
References
A Comparative Analysis of the Biological Activities of (S)-3-Methylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives based on the (S)-3-methylcyclohexanone scaffold. While a single comprehensive study directly comparing a wide array of these specific derivatives is not available in the current literature, this document synthesizes findings from various studies to highlight their potential in antimicrobial and anticancer applications. The data presented is compiled from research on closely related 3-methylcyclohexanone (B152366) structures, offering valuable insights into their therapeutic potential.
Data Presentation: Comparative Biological Activity
The following tables summarize the antimicrobial and antiproliferative activities of selected cyclohexanone (B45756) derivatives. It is important to note that the data is collated from different studies, and direct comparison should be made with consideration of the varied experimental conditions.
Table 1: Antimicrobial Activity of Cyclohexanone Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Moderate to significant zone of inhibition at 50µg/ml. Some derivatives comparable to standard antibiotics. | [1] |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Ralstonia solanacearum, various plant pathogenic bacteria and fungi | MIC values in the range of 125–500 μg/ml for moderately inhibited bacteria. | |
| 2,6-dibenzylidene-3-methylcyclohexanone derivatives | Not specified in abstract | Reported antimicrobial activity. | [2] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Staphylococcus aureus, Mycobacterium smegmatis, Yersinia enterocolitica | MIC values ranging from 64 to >512 µg/mL.[3] |
Table 2: Antiproliferative Activity of Cyclohexanone Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC50) | Reference |
| Spiro(lactone-cyclohexanone) compounds | Human leukemia cell lines (K562 and U937) | Compound 4 inhibited TNF-α-induced NF-ĸB activation with an IC50 of 15.6±4.0 μM. | [4] |
| Cyclohexa-2,5-diene-1,4-dione derivatives | Various human tumor cell lines | Compounds V, XII, and XIII showed prominent cytotoxicity. | [5][6] |
| Cyclohexen-2-yl- and cyclohexyl-substituted phenols and quinones | HUVEC and cancer cells | IC50 values of 2.0 and 1.4 µM for compounds 25 and 30 against HUVEC proliferation. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This culture is then diluted to the final working concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using broth as the diluent.[3]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]
Mandatory Visualization
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent biological screening.
Caption: Workflow for Synthesis and Biological Evaluation of this compound Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. mdpi.com [mdpi.com]
Navigating the Synthesis of Chiral Ketones: A Cost-Benefit Analysis of Leading Methodologies
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral ketones is a critical step in the creation of complex molecules with specific biological activities. The choice of synthetic method profoundly impacts not only the stereochemical outcome but also the overall efficiency, scalability, and economic viability of the process. This guide provides a comprehensive comparison of the three primary methodologies for chiral ketone synthesis: catalytic asymmetric hydrogenation, enzymatic reduction, and the use of chiral auxiliaries. We will delve into the performance of each method, supported by experimental data, and present a cost-benefit analysis to aid in the selection of the most suitable approach for your research and development needs.
Comparative Analysis of Chiral Ketone Synthesis Methods
The selection of an optimal synthetic route for a chiral ketone is a multifaceted decision that requires careful consideration of factors such as yield, enantioselectivity, catalyst or auxiliary cost, operational complexity, and environmental impact. The following tables provide a quantitative comparison of these key performance indicators for the different methods, using the synthesis of a chiral alcohol from a prochiral ketone like acetophenone (B1666503) as a representative example.
| Method | Typical Catalyst/Auxiliary | Typical Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Catalytic Asymmetric Hydrogenation | Ru-BINAP complexes (Noyori-type catalysts), Ir-based catalysts | Aromatic, aliphatic, and functionalized ketones | >95 | >98 | High efficiency and enantioselectivity, low catalyst loading, broad substrate scope.[1] | High initial cost of noble metal catalysts and chiral ligands, requires high-pressure hydrogenation equipment.[2] |
| Enzymatic Reduction | Ketoreductases (KREDs), whole-cell systems | Aromatic and aliphatic ketones | >90 | >99 | High enantioselectivity, mild reaction conditions, environmentally benign ("green chemistry"), potential for high productivity.[3][4] | Substrate scope can be limited, cofactor regeneration is required for isolated enzymes, initial screening for a suitable enzyme can be time-consuming.[5][6] |
| Chiral Auxiliaries | Evans oxazolidinones, pseudoephedrine | Ketones (via enolate alkylation or aldol (B89426) reactions) | 70-95 (for the diastereoselective step) | >98 (diastereomeric excess) | Reliable and well-established, high stereocontrol, predictable stereochemical outcome. | Stoichiometric use of the auxiliary, multi-step process (attachment and removal), potential for waste generation.[7] |
Cost-Benefit Analysis
A thorough cost-benefit analysis must extend beyond the initial price of reagents and catalysts to include factors such as process efficiency, scalability, and waste management.
| Method | Catalyst/Auxiliary Cost | Process Complexity & Scalability | Cost-Effectiveness |
| Catalytic Asymmetric Hydrogenation | High initial investment for catalysts like Ru-BINAP. Ligand synthesis can be complex and costly. | Requires specialized high-pressure equipment. Generally scalable for industrial production.[1] | Cost-effective for large-scale production due to very low catalyst loadings (high turnover numbers).[8] |
| Enzymatic Reduction | Initial cost for enzyme screening kits.[9][10] The cost of the enzyme for large-scale production can be significant but is decreasing with advancements in biotechnology.[11] | Generally simpler experimental setup (often at atmospheric pressure and ambient temperature). Scalable, with established industrial processes.[12] | Increasingly cost-competitive, especially when considering the mild reaction conditions and reduced environmental footprint.[11] |
| Chiral Auxiliaries | The cost of the chiral auxiliary can be significant as it is used in stoichiometric amounts. However, the auxiliary can often be recovered and recycled.[7][13] | Multi-step process can be labor-intensive and time-consuming. Scalability can be a concern due to the stoichiometric nature of the reaction. | Can be less cost-effective for large-scale synthesis due to the stoichiometric use of the auxiliary and the multiple reaction steps.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating different synthetic approaches. Below are representative experimental protocols for each of the discussed methods.
Protocol 1: Asymmetric Hydrogenation of Acetophenone using a Noyori-type Ru-BINAP Catalyst
This protocol is a general procedure for the asymmetric hydrogenation of an aromatic ketone using a pre-catalyst like RuCl2--INVALID-LINK---DPEN).
Materials:
-
RuCl2--INVALID-LINK---DPEN) catalyst
-
Acetophenone
-
Anhydrous isopropanol (B130326) (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high pressure)
-
Autoclave reactor
Procedure:
-
In an inert atmosphere glovebox, charge a glass liner with the Ru-catalyst (e.g., 1-10 mg, depending on the desired substrate-to-catalyst ratio, typically S/C = 1000-100,000).[1]
-
Add the base, potassium tert-butoxide (typically 1-10 mol% relative to the substrate).
-
Add anhydrous and degassed isopropanol (e.g., 10 mL) to dissolve the catalyst and base.
-
Add acetophenone (e.g., 1 mmol).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox, connect it to a hydrogen line, and purge the system several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C) for the required time (typically 2-24 hours).
-
After the reaction is complete, cool the reactor, carefully release the pressure, and purge with an inert gas.
-
The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
The product, (R)-1-phenylethanol, can be purified by standard laboratory techniques such as column chromatography.
Protocol 2: Enzymatic Reduction of Acetophenone using a Ketoreductase (KRED)
This protocol describes a typical screening reaction to identify a suitable ketoreductase for the reduction of acetophenone.
Materials:
-
Ketoreductase (KRED) screening kit (e.g., from Codexis or Prozomix)[9][10]
-
Acetophenone
-
NADPH or NADH cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Isopropanol (as a co-solvent and for cofactor regeneration in some systems)
Procedure:
-
In a series of microcentrifuge tubes or a 96-well plate, prepare a reaction mixture containing the buffer solution.
-
To each well/tube, add the cofactor (NADPH or NADH, e.g., 1 mg/mL), the cofactor regeneration system components (glucose, e.g., 100 mM, and GDH, e.g., 1 mg/mL), and the substrate, acetophenone (e.g., 10 mM).
-
Add a small amount of a different ketoreductase from the screening kit to each well/tube.
-
Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking for a set period (e.g., 24 hours).
-
After the incubation period, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortex to extract the product.
-
Centrifuge to separate the phases and analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess of the resulting 1-phenylethanol.
-
Once an optimal KRED is identified, the reaction can be scaled up, and the product purified.
Protocol 3: Synthesis of a Chiral Ketone via Asymmetric Alkylation using an Evans Auxiliary
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone (Evans auxiliary) to generate a new stereocenter, which can then be converted to a chiral ketone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)
-
Acyl chloride (to be attached to the auxiliary)
-
n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA)
-
Alkyl halide (electrophile)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
Procedure:
-
Acylation of the auxiliary: In a flame-dried flask under an inert atmosphere, dissolve the Evans auxiliary in anhydrous THF. Cool the solution to -78 °C and add a solution of n-BuLi dropwise. Stir for 15 minutes, then add the acyl chloride and allow the reaction to warm to room temperature. Work up the reaction to isolate the N-acyl oxazolidinone.
-
Diastereoselective alkylation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add LDA dropwise and stir for 30-60 minutes to form the lithium enolate. Add the alkyl halide and continue stirring at -78 °C for several hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess of the product can be determined by NMR spectroscopy or HPLC analysis.
-
Cleavage of the auxiliary: The chiral auxiliary can be cleaved under various conditions to yield the corresponding chiral carboxylic acid, which can then be converted to a chiral ketone through reaction with an organometallic reagent (e.g., an organolithium or Grignard reagent). The chiral auxiliary can often be recovered and recycled.[14]
Visualization of Method Selection Workflow
The decision-making process for selecting the most appropriate chiral synthesis method can be visualized as a logical workflow.
Conclusion
The synthesis of chiral ketones is a field with a diverse and powerful toolkit. Catalytic asymmetric hydrogenation stands out for its high efficiency and scalability, making it a preferred method for industrial applications despite the high initial cost of catalysts.[1] Enzymatic reduction offers a green and highly selective alternative that is becoming increasingly cost-effective, particularly for pharmaceutical intermediates.[11][15] Chiral auxiliaries, while a more classical approach, remain a reliable and predictable method for achieving high stereocontrol, especially at the laboratory and early development stages.
The optimal choice of method will ultimately depend on a careful evaluation of the specific requirements of the project, including the target molecule's structure, the desired scale of production, cost constraints, and environmental considerations. This guide provides a framework for making an informed decision, empowering researchers to select the most efficient and economical pathway for their chiral ketone synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. prozomix.com [prozomix.com]
- 10. codexis.com [codexis.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. キラル補助剤 [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Computational Crystal Ball: Predicting Stereochemistry in Reactions
A comparative guide to computational models for researchers, scientists, and drug development professionals.
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Predicting the stereochemical outcome of a reaction without resorting to lengthy and often costly trial-and-error experimentation is a significant challenge. Computational modeling has emerged as a powerful tool to address this, offering insights into reaction mechanisms and predicting stereoselectivity with increasing accuracy.[1][2] This guide provides a comparative overview of the leading computational methods used to predict stereochemical outcomes, supported by performance data and experimental validation.
A Landscape of Predictive Models
Computational approaches to predicting stereochemistry can be broadly categorized into two main classes: those based on quantum mechanics (QM) and those leveraging machine learning (ML).[3] Often, a hybrid approach combining elements of both is employed to balance accuracy with computational cost.
Quantum Mechanics (QM)-Based Methods: These models use the principles of quantum mechanics to calculate the energies of different transition states, which in turn determine the stereochemical outcome of a reaction.[4] The difference in the activation energies for the pathways leading to different stereoisomers dictates the selectivity.[4]
-
Density Functional Theory (DFT): A widely used QM method that offers a good balance between accuracy and computational cost.[1][4] It is frequently employed to study reaction mechanisms and rationalize experimentally observed stereoselectivities.
-
Quantum-Guided Molecular Mechanics (Q2MM): This is an automated method for generating reaction-specific transition state force fields (TSFFs).[5][6] By fitting to electronic structure calculations, Q2MM allows for rapid conformational sampling of transition states, making it suitable for screening large ligand libraries.[5][6]
Machine Learning (ML)-Based Methods: These data-driven approaches learn from existing experimental or computational data to predict the stereoselectivity of new reactions.[7][8] They have gained significant traction due to their ability to make rapid predictions, especially for well-defined reaction classes with sufficient data.[9]
-
Deep Neural Networks (DNNs): These complex models can learn intricate relationships between molecular features and reaction outcomes.[10]
-
Random Forest (RF), XGBoost, and other ensemble methods: These algorithms are often used for their robustness and ability to handle diverse datasets.[7][11]
-
Transfer Learning: This approach utilizes a model pre-trained on a large dataset of general chemical information and then fine-tunes it on a smaller, specific reaction dataset.[9][12]
Performance at a Glance: A Comparative Table
The performance of computational models is typically evaluated using metrics such as the coefficient of determination (R²), which indicates how well the model's predictions correlate with experimental data, and the root mean square error (RMSE), which measures the average magnitude of the prediction errors.
| Model Type | Specific Algorithm/Method | Reaction Type | Performance Metric | Value | Reference |
| Machine Learning | Random Forest | Chalcone Epoxidation & Thia-Michael Addition | R² | ~0.8 | [7] |
| Machine Learning | Deep Neural Network (DNN) | Pd-catalyzed enantioselective β-C(sp³)–H functionalization | RMSE | 6.3 ± 0.9% ee | [10] |
| Machine Learning | XGBoost | Asymmetric phenolic dearomatization | R² | 0.84 | [11] |
| Machine Learning | XGBoost | Asymmetric phenolic dearomatization | RMSE | 0.26 kcal/mol | [11] |
| Machine Learning | Transfer Learning (Ensemble Prediction) | Catalytic asymmetric β-C(sp³)–H activation | - | Highly reliable | [9][12] |
| Quantum-Guided Molecular Mechanics | Q2MM | Various transition metal-catalyzed reactions | Correlation Coefficient | 0.8–0.9 | [5][6] |
| Quantum-Guided Molecular Mechanics | Q2MM | Various transition metal-catalyzed reactions | Prediction Accuracy | ~80% | [5][6] |
Visualizing the Workflow
The underlying workflows of these computational approaches differ significantly. QM-based methods focus on the detailed energetic landscape of the reaction, while ML-based methods rely on learning from patterns in existing data.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing Computational Methods in Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00531F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prediction of Stereochemistry using Q2MM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 9. Molecular Machine Learning Approach to Enantioselective C–H Bond Activation Reactions: From Generative AI to Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Molecular Machine Learning Approach to Enantioselective C–H Bond Activation Reactions: From Generative AI to Experimental Validation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of (S)-3-Methylcyclohexanone: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (S)-3-methylcyclohexanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this flammable liquid, ensuring compliance with safety regulations and minimizing environmental impact.
This compound , a flammable liquid and vapor, requires careful handling during its use and disposal.[1][2] Adherence to established protocols is essential to prevent accidents and ensure the well-being of laboratory personnel and the surrounding community.
Key Hazard Information
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description | Source |
| Flammable liquids | H226 | Flammable liquid and vapour | [1][2] |
| Acute toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Acute toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Skin irritation | H315 | Causes skin irritation | [2] |
| Serious eye damage | H318 | Causes serious eye damage | [2] |
| Acute toxicity, Inhalation | H332 | Harmful if inhaled | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be followed within a laboratory setting and in accordance with institutional and regulatory guidelines.
Waste Minimization and Collection
-
Source Reduction: Whenever possible, minimize the generation of waste by carefully planning experiments and ordering only the necessary quantities of this compound.[3][4]
-
Proper Collection:
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[4][5] The original container is often a suitable choice.[1]
-
Ensure the container is in good condition, with a tightly sealing cap to prevent leaks and vapor release.[5][6]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][6] Segregate it from incompatible materials such as strong oxidizing agents.[7]
-
Labeling and Storage
-
Clear Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[5][8]
-
Secure Storage:
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][9]
-
Keep the container away from sources of ignition, such as heat, sparks, and open flames.[1][9][10]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[6]
-
Disposal and Removal
-
Professional Disposal: The disposal of this compound must be handled by a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][11]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][5] Follow all internal procedures for waste manifest documentation and pickup scheduling.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Spill Neutralization
In the event of a small spill, immediate and appropriate action is necessary to mitigate hazards. The following protocol is a general guideline; always refer to your institution's specific spill response procedures.
Personal Protective Equipment (PPE) Required:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Flame-retardant lab coat
-
Closed-toe shoes
Spill Kit Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Spark-proof tools for cleanup
-
Sealable container for spill debris
-
Hazardous waste labels
Procedure:
-
Alert Personnel and Eliminate Ignition Sources: Immediately alert others in the vicinity and extinguish all nearby flames and potential sources of ignition.[1]
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Contain the Spill: Use an inert absorbent material to dike the spill and prevent it from spreading.
-
Absorb the Liquid: Carefully apply the absorbent material over the spill, working from the outside in.[1]
-
Collect the Debris: Using spark-proof tools, collect the absorbed material and place it into a sealable, labeled container.[7][10]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Dispose of Waste: Label the container with "Hazardous Waste: this compound spill debris" and dispose of it through your institution's EHS department.
-
Report the Incident: Report the spill to your supervisor and EHS office, as required by your institution's policies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. louisville.edu [louisville.edu]
- 3. iip.res.in [iip.res.in]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. fishersci.com [fishersci.com]
- 8. How Do You Handle Flammable Hazardous Waste? [greenflow.com]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. fishersci.com [fishersci.com]
- 11. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Personal protective equipment for handling (S)-3-methylcyclohexanone
(S)-3-Methylcyclohexanone is a flammable liquid and irritant that requires careful handling to ensure laboratory safety. This guide provides essential information on personal protective equipment, safe handling protocols, and emergency procedures to minimize risks for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of this compound. Key data is summarized below.
| Property | Value |
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol [1][2] |
| Appearance | Clear colorless to very faintly yellow liquid[1] |
| Boiling Point | 168-169 °C |
| Melting Point | -73.5 °C[1] |
| Flash Point | 48 °C (118.4 °F) - closed cup[2] |
| Density | 0.916 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in oils.[1] |
| Vapor Pressure | 1.5 mmHg[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended equipment for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Chemical safety goggles | Appropriate protective gloves | Lab coat | Not required under normal use with adequate ventilation[3] |
| Potential for Splashing | Chemical safety goggles and face shield | Appropriate protective gloves | Chemical-resistant apron over a lab coat | Not required with adequate ventilation |
| Emergency (e.g., Spill) | Chemical safety goggles and face shield | Appropriate protective gloves | Appropriate protective clothing to prevent skin exposure[3] | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
It is imperative to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound.[4] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][5]
-
Store in a designated flammables area.[4]
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.
Dispensing and Use:
-
Handle only in a well-ventilventilated area, preferably in a chemical fume hood.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.[4]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Avoid inhalation of vapor or mist.[5]
Emergency Spill Response Workflow
In the event of a spill, a systematic and calm response is crucial to mitigate hazards.
Caption: Workflow for responding to a spill of this compound.
PPE Selection Decision Tree
The appropriate level of PPE is dictated by the specific task being performed.
Caption: Decision-making process for selecting appropriate PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, and disposable lab coats) in a designated, properly labeled, and sealed container.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Disposal Procedure:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.
-
Dispose of the waste through a licensed disposal company.[7]
-
One approved method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated packaging should be disposed of as unused product.[7]
-
Do not empty into drains or release into the environment.
References
- 1. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylcyclohexanone 97 591-24-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ut.edu [ut.edu]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
